Antifungal agent 107
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C27H23F3N4O2S |
|---|---|
Molekulargewicht |
524.6 g/mol |
IUPAC-Name |
1-[4-[4-[5-(2,6-difluorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-1,3-thiazol-2-yl]piperidin-1-yl]-2-(3-fluoroindol-1-yl)ethanone |
InChI |
InChI=1S/C27H23F3N4O2S/c28-18-5-3-6-19(29)26(18)24-12-21(32-36-24)22-15-37-27(31-22)16-8-10-33(11-9-16)25(35)14-34-13-20(30)17-4-1-2-7-23(17)34/h1-7,13,15-16,24H,8-12,14H2 |
InChI-Schlüssel |
XJUVNTFRBHKSKP-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unraveling "Antifungal Agent 107": A Technical Guide to Discovery and Isolation
The designation "Antifungal agent 107" does not refer to a single, universally recognized compound but rather appears in scientific literature in connection with several distinct discoveries. This technical guide provides an in-depth analysis of the most prominent findings associated with this term, focusing on the discovery, isolation, and characterization of potent antifungal compounds from various microbial sources. The primary entities discussed are Burkholdine 1119, often denoted as compound 107 in relevant literature, novel diterpenoids from Acrocarpospora punica 04107M, and bioactive metabolites from Aspergillus clavatus AS-107.
Burkholdine 1119 (107): A Potent Lipopeptide from Burkholderia ambifaria
Burkholdine 1119 is a cyclic lipopeptide identified as a promising lead for a new class of antifungal agents due to its significant potency.[1] It is part of a family of related compounds, the burkholdines, which have been isolated from Burkholderia ambifaria.[1]
Discovery and Source
Burkholderia ambifaria strain 2.2N, the source of burkholdines, was originally isolated from a soil sample.[2] This bacterium displayed a notable ability to inhibit the growth of various fungi, which prompted the investigation and subsequent isolation of the responsible bioactive compounds.[2]
Isolation and Purification
The isolation of burkholdines from Burkholderia ambifaria cultures involves a multi-step process designed to separate the lipopeptide compounds from the culture broth and other metabolites. While specific, detailed protocols for Burkholdine 1119 are often proprietary, a general workflow can be constructed based on standard methods for natural product isolation.
Quantitative Data: Antifungal Activity
Burkholdine 1119 has demonstrated potent antifungal activity, in some cases exceeding that of established antifungal drugs like amphotericin B.[1] Its activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism.
| Compound | Saccharomyces cerevisiae (MIC in µg/mL) | Candida albicans (MIC in µg/mL) | Aspergillus niger (MIC in µg/mL) |
| Burkholdine 1119 (107) | 0.1 | 0.4 | 0.1 |
Table 1: Antifungal activity (MIC) of Burkholdine 1119 against various fungal species.
Mechanism of Action
The proposed mechanism of action for burkholdines, including Burkholdine 1119, is the inhibition of fungal β-glucan synthase. This enzyme is crucial for the synthesis of β-glucan, an essential component of the fungal cell wall. As this enzyme is absent in humans, it represents a selective target for antifungal therapy, making Burkholdine 1119 a promising candidate for further development.
Acrocarposporins from Acrocarpospora punica 04107M
A novel strain of Actinobacteria, Acrocarpospora punica 04107M, isolated from a soil sample in Taiwan, was found to produce a series of previously undescribed diterpenoids, named Acrocarposporins A-E. Several of these compounds have exhibited mild to moderate antifungal activity.
Discovery and Isolation
The discovery of these compounds was the result of a screening program for bioactive metabolites from rare Actinobacteria. The producing organism, A. punica 04107M, was identified as a new species.
The production of Acrocarposporins was achieved through fermentation in a liquid culture medium, followed by extraction and purification.
-
Inoculation and Fermentation : A suspension of A. punica 04107M spores is used to inoculate a seed medium, which is incubated for several days. This seed culture is then transferred to a larger fermenter containing a production medium and incubated for approximately 14 days.
-
Extraction : After fermentation, the culture broth is separated from the mycelium by filtration. The broth is then subjected to solvent extraction, typically with butanol (BuOH), to isolate the crude secondary metabolites.
-
Purification : The butanol extract undergoes bioassay-guided fractionation. This involves a series of chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to isolate the individual compounds (Acrocarposporins A-E).
Quantitative Data: Antifungal Activity
The antifungal activity of the isolated Acrocarposporins was evaluated using both disk diffusion assays and by determining their Minimum Inhibitory Concentrations (MIC).
| Compound | Aspergillus niger | Penicillium italicum | Candida albicans | Saccharomyces cerevisiae |
| Inhibition Zone (mm) | Inhibition Zone (mm) | Inhibition Zone (mm) | Inhibition Zone (mm) | |
| Acrocarposporin A | 10.3 ± 0.6 | 12.1 ± 0.5 | 11.2 ± 0.4 | 9.5 ± 0.3 |
| Acrocarposporin B | - | - | - | 10.1 ± 0.2 |
| Acrocarposporin D | 11.5 ± 0.4 | 13.2 ± 0.6 | 12.6 ± 0.5 | 11.8 ± 0.4 |
| Acrocarposporin E | 12.3 ± 0.5 | 10.8 ± 0.3 | 11.9 ± 0.6 | 10.4 ± 0.2 |
| Ketoconazole (Control) | 25.4 ± 0.8 | 28.9 ± 0.9 | 26.3 ± 0.7 | 27.5 ± 0.8 |
Table 2: Antifungal activity of Acrocarposporins as measured by inhibition zone diameter (including an 8 mm disk).
| Compound | Aspergillus niger (MIC in µg/mL) | Penicillium italicum (MIC in µg/mL) | Candida albicans (MIC in µg/mL) | Saccharomyces cerevisiae (MIC in µg/mL) |
| Acrocarposporin A | 54.87 | 53.98 | 49.56 | >100 |
| Acrocarposporin B | >100 | >100 | >100 | 57.38 |
| Acrocarposporin D | >100 | 38.89 | 42.78 | 40.15 |
| Acrocarposporin E | 59.78 | >100 | 51.32 | 56.92 |
| Ketoconazole (Control) | 3.25 | 6.72 | 11.79 | 3.16 |
Table 3: Minimum Inhibitory Concentrations (MIC) of Acrocarposporins against various fungal strains.
Bioactive Metabolites from Aspergillus clavatus AS-107
An endophytic fungus, Aspergillus clavatus AS-107, isolated from an ascidian (marine invertebrate), has been shown to produce novel secondary metabolites. While the primary focus of the cited research was on their antibacterial properties, the genus Aspergillus is a known source of a wide array of bioactive compounds, including those with antifungal activity.
Discovery and Isolation
Aspergillus clavatus AS-107 was isolated as an endophyte from a marine ascidian. The ethyl acetate (B1210297) (EtOAc) extracts of its culture were found to contain several secondary metabolites, including a new aminobenzoic peptide, seco-clavatustide B, and a new clavatoic acid derivative.
Antimicrobial Activity
The isolated compounds from Aspergillus clavatus AS-107 demonstrated potent activity against several aquatic and human bacterial pathogens, with MIC values in the low micromolar range. For instance, seco-clavatustide B and clavatustide B showed significant activity against Aeromonas hydrophilia and Pseudomonas aeruginosa. While the antifungal potential of these specific compounds was not the main focus of the study, other metabolites from Aspergillus species are known to have antifungal properties. Further investigation is required to fully characterize the antifungal activity of metabolites from the AS-107 strain.
Conclusion
The term "this compound" is not a singular entity but a designation that has been associated with at least three different lines of antifungal research. The most potent and well-characterized of these is Burkholdine 1119 (107), a cyclic lipopeptide with a promising mechanism of action that warrants further investigation for clinical applications. The Acrocarposporins from Acrocarpospora punica 04107M represent a novel class of diterpenoids with moderate antifungal activity, highlighting the continued potential of rare Actinobacteria as a source of new bioactive compounds. Finally, the metabolites from Aspergillus clavatus AS-107, while primarily studied for their antibacterial effects, underscore the vast and often untapped reservoir of antimicrobial agents within marine-derived fungi. This guide provides a comprehensive overview of the discovery, isolation, and quantitative assessment of these compounds, offering valuable insights for researchers in the field of drug discovery and development.
References
A Technical Guide to the Synthesis of Ergosterol Biosynthesis Inhibitors as Antifungal Agents
This technical guide provides an in-depth overview of the synthesis and mechanisms of a significant class of antifungal agents: those that inhibit the ergosterol (B1671047) biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its disruption is a cornerstone of modern antifungal therapy. This document is intended for researchers, scientists, and professionals in drug development.
Introduction to Ergosterol Biosynthesis Inhibitors
Fungal infections pose a significant threat to human health, necessitating the development of effective antifungal agents. A primary target for these drugs is the ergosterol biosynthesis pathway, as ergosterol is the predominant sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.[1][2] The disruption of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the integrity and function of the fungal cell membrane.[3][4]
The main classes of antifungal agents that target ergosterol biosynthesis are:
-
Azoles: This extensive class of synthetic antifungals inhibits the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol.[3][4][5] They are categorized into imidazoles (e.g., ketoconazole) and triazoles (e.g., fluconazole (B54011), voriconazole).
-
Allylamines: This class, including terbinafine, targets squalene (B77637) epoxidase, an enzyme that acts earlier in the ergosterol biosynthesis pathway.[4][6]
-
Morpholines: Amorolfine, a member of this class, inhibits both Δ14-reductase and Δ7-Δ8-isomerase in the ergosterol pathway.[3]
This guide will focus on the synthesis of azole antifungals, providing a representative synthetic pathway and relevant data.
Quantitative Data on Antifungal Activity
The efficacy of antifungal agents is often quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table presents representative MIC values for various antifungal agents against different Candida species, a common cause of fungal infections.
| Antifungal Agent | Candida albicans (MIC in µg/mL) | Candida tropicalis (MIC in µg/mL) | Candida krusei (MIC in µg/mL) |
| Fluconazole | 0.25 - 1.0 | 0.5 - 4.0 | 16 - 64 |
| Itraconazole | 0.03 - 0.25 | 0.06 - 0.5 | 0.5 - 2.0 |
| Voriconazole | 0.03 - 0.125 | 0.03 - 0.25 | 0.25 - 1.0 |
| Amphotericin B | 0.25 - 1.0 | 0.5 - 2.0 | 0.5 - 2.0 |
| (E)-3-(furan-2-yl)acrylic acid | 64 - 512 | 64 - 512 | Not Reported |
Note: Data is compiled from multiple sources for representative purposes and may vary depending on the specific strain and testing conditions.[7]
Experimental Protocols: Synthesis of a Fluconazole Analogue
The following is a detailed protocol for the synthesis of a fluconazole analogue, a common triazole antifungal. This synthesis involves the reaction of an oxirane intermediate with 1,2,4-triazole (B32235).[5]
Materials:
-
Oxirane intermediate
-
1H-1,2,4-triazole
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the oxirane intermediate in DMF, add 1,2,4-triazole and potassium carbonate.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled mixture into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired fluconazole analogue.[5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the ergosterol biosynthesis pathway with points of antifungal agent inhibition and a general workflow for the synthesis of an azole antifungal.
Caption: Ergosterol biosynthesis pathway with key enzymes and points of inhibition by azole and allylamine (B125299) antifungals.
Caption: A generalized experimental workflow for the synthesis of an azole antifungal agent.
Conclusion
The ergosterol biosynthesis pathway remains a highly effective target for the development of antifungal agents. The azoles, in particular, represent a versatile class of compounds whose synthesis can be readily achieved in the laboratory. The protocol and workflows provided in this guide offer a foundational understanding for researchers aiming to synthesize and evaluate novel antifungal agents. Further research into structure-activity relationships and the exploration of new scaffolds will continue to be crucial in combating the rise of antifungal resistance.
References
- 1. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting fungal lipid synthesis for antifungal drug development and potentiation of contemporary antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sources of Antifungal Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Next-generation antifungal drugs: Mechanisms, efficacy, and clinical prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antifungal evaluation against Candida spp. of the (E)-3-(furan-2-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Mechanism of Action of Antifungal Agent 107
A comprehensive review of the available scientific literature reveals no specific, publicly documented antifungal compound designated as "Antifungal agent 107." This term may represent an internal, proprietary code for a compound under development or a placeholder name not yet disclosed in scientific publications. The information presented below is a generalized overview of the primary mechanisms of action of major antifungal drug classes, which would likely encompass the mode of action of a novel agent.
Overview of Fungal Targets and Antifungal Classes
The development of effective antifungal therapies is predicated on exploiting biochemical and structural differences between fungal and mammalian cells. The primary targets for clinically approved antifungal agents include the fungal cell wall, the cell membrane, and nucleic acid synthesis.
Fungal Cell Wall Inhibitors
The fungal cell wall is a dynamic and essential structure not present in mammalian cells, making it an ideal target for selective toxicity.
-
β-Glucan Synthesis Inhibitors (Echinocandins): This class, including caspofungin, micafungin, and anidulafungin, non-competitively inhibits the β-(1,3)-D-glucan synthase enzyme complex.[1][2] This disruption of a key cell wall polysaccharide leads to a loss of structural integrity, osmotic instability, and ultimately cell death, particularly in yeasts like Candida spp.[1]
-
Chitin (B13524) Synthesis Inhibitors: Chitin is another crucial component of the fungal cell wall. Agents like Nikkomycin Z act as competitive inhibitors of chitin synthase.[3] While not yet in widespread clinical use, they represent a promising therapeutic strategy.[3]
Fungal Cell Membrane Disruptors
The fungal cell membrane's integrity is vital for cellular function and survival. Its unique composition, particularly the presence of ergosterol (B1671047) instead of cholesterol, is a key therapeutic target.
-
Polyenes (e.g., Amphotericin B): These agents bind directly to ergosterol in the fungal cell membrane, forming pores that lead to increased permeability and leakage of essential intracellular contents, resulting in cell death.[4][5] Amphotericin B has a broad spectrum of activity but is associated with significant nephrotoxicity.[3][6]
-
Azoles (Triazoles and Imidazoles): This is the largest class of antifungal drugs. They inhibit the cytochrome P450-dependent enzyme lanosterol (B1674476) 14α-demethylase, which is critical for the biosynthesis of ergosterol.[2][7] The resulting depletion of ergosterol and accumulation of toxic sterol precursors disrupt membrane structure and function.[4][7]
-
Allylamines (e.g., Terbinafine): These agents inhibit squalene (B77637) epoxidase, another key enzyme in the ergosterol biosynthesis pathway, leading to a deficiency of ergosterol and a toxic accumulation of squalene.[3][4]
Nucleic Acid Synthesis Inhibitors
-
Flucytosine (5-FC): This pyrimidine (B1678525) analog is taken up by fungal cells and converted into 5-fluorouracil (B62378) (5-FU), which then disrupts both DNA and RNA synthesis.[8] It is often used in combination therapy to mitigate the development of resistance.[8]
Potential Signaling Pathways and Experimental Workflows
Should "this compound" be a novel compound, its mechanism would be elucidated through a series of established experimental protocols.
Generalized Experimental Workflow for Mechanism of Action Studies
A typical workflow to determine the mechanism of a new antifungal agent is visualized below. This process begins with initial screening and progresses to specific target identification and validation.
Caption: Generalized workflow for elucidating the mechanism of a novel antifungal agent.
Example Signaling Pathway: Ergosterol Biosynthesis Inhibition
The ergosterol biosynthesis pathway is a common target for antifungal drugs. The diagram below illustrates the points of inhibition for azoles and allylamines.
Caption: Key inhibition points in the fungal ergosterol biosynthesis pathway.
Quantitative Data and Experimental Protocols
Without specific data for "this compound," the following sections describe the methodologies that would be used to generate the necessary quantitative data.
Table: Standard Antifungal Susceptibility Testing
This table represents a template for summarizing Minimum Inhibitory Concentration (MIC) data, which is foundational for characterizing any new antifungal agent. Data is typically presented in μg/mL.
| Fungal Species | This compound (MIC50) | Fluconazole (MIC50) | Amphotericin B (MIC50) |
| Candida albicans | Data not available | 0.25 - 1.0 | 0.5 - 1.0 |
| Candida glabrata | Data not available | 8.0 - 32.0 | 0.5 - 1.0 |
| Aspergillus fumigatus | Data not available | >64 | 1.0 - 2.0 |
| Cryptococcus neoformans | Data not available | 4.0 - 8.0 | 0.25 - 0.5 |
MIC50: The concentration of drug that inhibits 50% of tested isolates.
Experimental Protocol: Broth Microdilution MIC Assay
Objective: To determine the minimum concentration of an antifungal agent that inhibits the visible growth of a fungal isolate.
Materials:
-
Fungal isolate
-
RPMI-1640 medium
-
96-well microtiter plates
-
Antifungal agent stock solution
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a standardized fungal inoculum (e.g., 0.5–2.5 x 10³ cells/mL) in RPMI-1640 medium.
-
Create a serial two-fold dilution of "this compound" in the 96-well plate, ranging from a clinically relevant maximum to a minimum concentration.
-
Add 100 μL of the fungal inoculum to each well containing 100 μL of the diluted antifungal agent.
-
Include a positive control (no drug) and a negative control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the agent at which there is no visible growth.
Experimental Protocol: Ergosterol Quantitation Assay
Objective: To determine if an antifungal agent disrupts the ergosterol biosynthesis pathway.
Materials:
-
Log-phase fungal culture
-
"this compound"
-
Alcoholic potassium hydroxide (B78521) (25% KOH in ethanol)
-
n-heptane
-
UV-Vis Spectrophotometer
Procedure:
-
Grow fungal cells to mid-log phase and treat with the MIC concentration of "this compound" for several hours. Include an untreated control.
-
Harvest and weigh the cell pellets.
-
Saponify the cells by adding alcoholic KOH and incubating at 85°C for 1 hour.
-
Extract the non-saponifiable sterols by adding sterile water and n-heptane, followed by vigorous vortexing.
-
Scan the absorbance of the n-heptane layer from 230 to 300 nm.
-
Calculate the ergosterol content based on the characteristic absorbance curve of ergosterol (a peak at 281.5 nm and a shoulder at 290 nm). A reduction in these peaks compared to the control indicates ergosterol biosynthesis inhibition.
While a detailed analysis of "this compound" is not possible due to the absence of public data, the established principles of antifungal research provide a clear framework for its potential mechanisms of action. Any novel agent would likely target the fungal cell wall, cell membrane, or essential metabolic pathways. The definitive mechanism would be elucidated through rigorous experimental protocols as outlined above. Researchers and drug development professionals are encouraged to consult scientific literature for compounds with disclosed chemical structures and published data.
References
- 1. journals.asm.org [journals.asm.org]
- 2. mdpi.com [mdpi.com]
- 3. Next-generation antifungal drugs: Mechanisms, efficacy, and clinical prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. Sixty years of Amphotericin B: An Overview of the Main Antifungal Agent Used to Treat Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Drugs [mdpi.com]
"Antifungal Agent 107": Initial Screening Results - A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial screening results for a novel compound designated "Antifungal agent 107." The document details the in vitro activity of this agent against key fungal pathogens, outlines the experimental protocols utilized for its preliminary evaluation, and visually represents the proposed mechanisms of action through detailed signaling pathway diagrams. The data presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of new antifungal therapies.
Introduction
The emergence of drug-resistant fungal infections poses a significant and growing threat to global public health. The relentless evolution of pathogenic fungi necessitates a continuous search for novel antifungal agents with unique mechanisms of action. This document focuses on the preliminary findings for "this compound," a promising new molecule identified through high-throughput screening efforts. The initial data suggests potent and broad-spectrum activity, warranting further investigation into its therapeutic potential. This guide will systematically present the quantitative data from initial susceptibility testing, provide detailed methodologies for the key experiments performed, and illustrate the putative signaling pathways affected by this agent.
Quantitative Data Summary
The initial in vitro screening of this compound was conducted against a panel of clinically relevant fungal species. The minimum inhibitory concentrations (MICs), which represent the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation, were determined using standardized broth microdilution methods.[1] The results are summarized in the tables below.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Candida Species
| Candida Species | Strain | Fluconazole Susceptibility | This compound MIC (µg/mL) |
| C. albicans | SC5314 | Susceptible | 2 |
| C. glabrata | BG2 | Susceptible | 4 |
| C. auris | B11221 | Resistant | 1 |
| C. krusei | ATCC 6258 | Intrinsically Resistant | 2 |
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound Against Filamentous Fungi
| Fungal Species | Strain | This compound MIC (µg/mL) |
| Aspergillus fumigatus | Af293 | 8 |
| Fusarium solani | ATCC 36031 | 16 |
| Rhizopus oryzae | ATCC 10404 | 32 |
Experimental Protocols
The following section details the methodologies employed in the initial screening of this compound. These protocols are based on established standards to ensure reproducibility and accuracy.
Broth Microdilution Antifungal Susceptibility Testing
This protocol was adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts and M38-A2 for filamentous fungi.
-
Materials:
-
This compound stock solution (in DMSO)
-
Fluconazole (for comparison)
-
Fungal isolates
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
A stock solution of this compound was prepared in dimethyl sulfoxide (B87167) (DMSO).
-
The agent was serially diluted in RPMI-1640 medium within a 96-well plate to achieve a final concentration range of 0.125 to 64 µg/mL.
-
A standardized inoculum of each fungal isolate (1-5 x 10³ CFU/mL for yeasts; 0.4-5 x 10⁴ CFU/mL for molds) was prepared in RPMI-1640.
-
The fungal inoculum was added to each well of the microtiter plate.
-
Growth control (no drug) and sterility control (no inoculum) wells were included.
-
The plates were incubated at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).
-
The MIC was determined as the lowest concentration of the drug that caused a significant inhibition of growth (typically ≥50% reduction for azoles and agent 107) compared to the growth control, assessed visually or by measuring optical density at 600 nm.[1][2]
-
Time-Kill Assay
This assay was performed to assess the fungistatic versus fungicidal activity of this compound.
-
Materials:
-
Candida albicans (SC5314)
-
Sabouraud Dextrose Broth (SDB)
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline
-
-
Procedure:
-
Tubes of SDB containing this compound at various concentrations (e.g., 1x, 2x, and 4x the MIC) were prepared.
-
The tubes were inoculated with a standardized suspension of C. albicans to a final concentration of approximately 1-5 x 10⁵ CFU/mL. A drug-free growth control was included.
-
The tubes were incubated at 35°C with agitation.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aliquots were withdrawn from each tube.
-
Serial dilutions were performed in sterile saline and plated onto SDA plates.
-
The plates were incubated at 35°C for 24-48 hours, and colony-forming units (CFUs) were counted. A ≥99.9% reduction in CFU/mL compared to the initial inoculum was considered fungicidal.
-
Proposed Signaling Pathways and Mechanism of Action
Based on preliminary molecular studies, this compound is hypothesized to disrupt the integrity of the fungal cell wall by interfering with key signaling pathways. The primary proposed mechanism involves the inhibition of β-(1,3)-D-glucan synthase, a critical enzyme for cell wall biosynthesis.[3][4] This inhibition triggers a cascade of downstream cellular stress responses.
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Proposed Mechanism of Action: Cell Wall Integrity Pathway
This compound is believed to inhibit β-(1,3)-D-glucan synthase, a key enzyme in the fungal cell wall synthesis. This disruption activates the Cell Wall Integrity (CWI) pathway, a conserved signaling cascade that responds to cell wall stress.
Caption: Proposed inhibition of the Cell Wall Integrity (CWI) pathway.
Conclusion and Future Directions
The initial screening of this compound reveals promising in vitro activity against a range of clinically important fungal pathogens, including drug-resistant strains. The preliminary data suggests a mechanism of action targeting the fungal cell wall, a well-validated target for antifungal therapy.
Further studies are warranted to fully elucidate the mechanism of action, including detailed enzymatic assays and transcriptomic analysis of treated fungal cells. In vivo efficacy studies in appropriate animal models of fungal infection are also a critical next step to evaluate the therapeutic potential of this compound. The data presented in this technical guide provides a strong foundation for the continued development of this compound as a potential new treatment for invasive fungal infections.
References
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug repurposing strategies in the development of potential antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies of Antifungal Agent 107: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antifungal agent 107, also identified as compound b24, is an inhibitor of oxysterol-binding protein (OSBP) with demonstrated antifungal activity.[1][2] Primarily investigated for its efficacy against agricultural phytopathogens such as cucumber downy mildew and potato late blight, preliminary studies have also indicated potential activity against human pathogens.[1][2][3] This document provides a comprehensive overview of the initial in vitro studies of this compound, presenting available quantitative data, detailed experimental protocols for key assays, and visualizations of its proposed mechanism of action and experimental workflows. The information is intended to serve as a foundational resource for researchers and professionals in the field of antifungal drug development.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal agents with unique mechanisms of action. Oxysterol-binding protein (OSBP) has emerged as a promising target for antifungal drug development. OSBP and its homologs are involved in the non-vesicular transport of sterols and phospholipids (B1166683) between organelle membranes, a process crucial for membrane homeostasis and fungal viability.[4][5] this compound (compound b24) has been identified as an inhibitor of OSBP, suggesting a mechanism of action distinct from currently available antifungals that target the cell wall or ergosterol (B1671047) biosynthesis directly.[1][2][4][5] This guide summarizes the preliminary in vitro data for this compound and provides standardized protocols for its further evaluation.
Quantitative Data
The available in vitro data for this compound against human pathogens is currently limited. The following tables summarize the reported Minimum Inhibitory Concentration (MIC) values.
Table 1: Antifungal Activity of Agent 107
| Fungal Species | Strain | MIC (µg/mL) | Reference |
| Candida krusei | Not Specified | Comparable to Fluconazole | [6] |
Table 2: Antibacterial Activity of Agent 107
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 16 | [6] |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to characterize the antifungal properties of this compound. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).[7][8][9]
Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the MIC of this compound against fungal isolates.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well U-bottom microtiter plates
-
Fungal inoculum, standardized to 0.5-2.5 x 10³ CFU/mL
-
Positive control antifungal (e.g., fluconazole)
-
Negative control (medium with solvent)
-
Incubator (35°C)
-
Microplate reader (optional)
Procedure:
-
Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in the 96-well plate. The final concentration range should be sufficient to determine the MIC.
-
Add 100 µL of the standardized fungal inoculum to each well containing the diluted agent.
-
Include a positive control (fungal inoculum with a known antifungal) and a negative control (fungal inoculum with the solvent used to dissolve the agent).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC visually or using a microplate reader. The MIC is the lowest concentration of the agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.
Cytotoxicity Assay
This protocol outlines a standard MTT assay to evaluate the cytotoxicity of this compound against a human cell line (e.g., HeLa or HepG2).
Materials:
-
This compound stock solution
-
Human cell line of choice
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Positive control (e.g., doxorubicin)
-
Microplate reader (570 nm)
Procedure:
-
Seed the 96-well plates with the human cell line at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in the complete cell culture medium and add them to the respective wells.
-
Include a positive control and a vehicle control (medium with the solvent).
-
Incubate the plates for 24-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours, allowing for the formation of formazan (B1609692) crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizations
The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for the in vitro evaluation of this compound.
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for in vitro antifungal evaluation.
Conclusion
This compound (compound b24) represents a potential novel antifungal compound targeting OSBP. While initial data on its activity against human pathogens is limited, its unique mechanism of action warrants further investigation. The standardized protocols and conceptual frameworks provided in this guide offer a roadmap for the comprehensive in vitro characterization of this and other novel antifungal candidates. Further studies are required to establish a broader spectrum of activity, elucidate the precise molecular interactions with its target, and assess its potential for therapeutic development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review [frontiersin.org]
- 5. Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
Antifungal Agent 107 (Compound b24): A Technical Guide on its Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antifungal agent 107, also identified as compound b24, is a novel oxysterol-binding protein (OSBP) inhibitor belonging to the oxathiapiprolin (B609797) derivative class of fungicides.[1] This technical guide provides a comprehensive overview of its antifungal spectrum of activity, mechanism of action, and the experimental protocols relevant to its evaluation. The primary focus of current research on this compound is its potent activity against plant-pathogenic oomycetes, showcasing its potential as a valuable tool in agriculture.
Spectrum of Activity
This compound has demonstrated significant efficacy against oomycete pathogens, a group of destructive plant pathogens that are distinct from true fungi. The available data highlights its activity against cucumber downy mildew (Pseudoperonospora cubensis) and potato late blight (Phytophthora infestans).
Quantitative In Vivo Efficacy Data
The following table summarizes the reported in vivo control efficacy of this compound (compound b24) against key plant pathogens.
| Pathogen Species | Disease | Host Plant | Concentration (mg/L) | Control Effect (%) | Reference |
| Pseudoperonospora cubensis | Cucumber Downy Mildew | Cucumber | 0.069 | 82 | [1] |
| Phytophthora infestans | Potato Late Blight | Potato | Not Specified | Better than other indole (B1671886) derivatives | [1] |
Note: The data is based on greenhouse experiments.
Mechanism of Action: OSBP Inhibition
This compound targets oxysterol-binding protein (OSBP), a critical component in intracellular lipid transport and signaling in eukaryotes. OSBPs are implicated in the movement of lipids, such as sterols and phospholipids, between membranes.[2] By inhibiting OSBP, this compound disrupts essential cellular processes, including membrane maintenance, signaling pathways, and the formation of complex lipids necessary for the pathogen's survival.[2] This targeted action at a single site makes it a potent antifungal, though it also necessitates careful management to mitigate the risk of resistance development.
Proposed Signaling Pathway Disruption
The inhibition of OSBP by this compound is believed to disrupt the normal lipid homeostasis within the oomycete cell, leading to a cascade of events that ultimately result in growth inhibition and cell death. The following diagram illustrates the proposed mechanism.
Experimental Protocols
The evaluation of this compound's efficacy against oomycetes involves specific in vitro and in vivo assays. While the precise protocols for compound b24 are detailed in the primary literature, this section outlines standard methodologies used for testing oomycete-active fungicides.
In Vitro Susceptibility Testing: Mycelial Growth Inhibition Assay
This assay determines the direct inhibitory effect of the compound on the vegetative growth of the pathogen.
Objective: To determine the half-maximal effective concentration (EC50) of this compound against various oomycete pathogens.
Materials:
-
Pure culture of the target oomycete (e.g., Phytophthora infestans)
-
Appropriate culture medium (e.g., Rye A agar (B569324) or V8 juice agar)
-
This compound stock solution in a suitable solvent (e.g., DMSO)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare the culture medium and autoclave.
-
Cool the medium to 45-50°C and add the appropriate concentrations of this compound from the stock solution. Ensure the final solvent concentration is consistent across all plates and does not inhibit fungal growth. A solvent-only control should be included.
-
Pour the amended medium into sterile petri dishes and allow it to solidify.
-
From an actively growing culture of the oomycete, take mycelial plugs using a sterile cork borer.
-
Place a single mycelial plug in the center of each agar plate.
-
Incubate the plates in the dark at the optimal growth temperature for the specific oomycete (e.g., 18-20°C for P. infestans).
-
Measure the colony diameter at regular intervals until the mycelium in the control plate reaches the edge of the dish.
-
Calculate the percentage of growth inhibition for each concentration relative to the control.
-
Determine the EC50 value by plotting the inhibition percentage against the log of the compound concentration and performing a regression analysis.
In Vivo Protective and Curative Activity Assay (Greenhouse)
This assay evaluates the ability of the compound to protect a host plant from infection and to cure an existing infection.
Objective: To assess the protective and curative efficacy of this compound against a specific plant disease.
Materials:
-
Healthy, susceptible host plants (e.g., cucumber or potato seedlings)
-
Spore suspension of the target oomycete (e.g., zoospores of P. cubensis)
-
This compound formulated for spraying
-
Spray equipment
-
Controlled environment greenhouse or growth chamber
Procedure for Protective Assay:
-
Grow the host plants to a suitable age (e.g., 2-4 true leaves).
-
Spray the plants with different concentrations of the this compound formulation until runoff. Include a control group sprayed only with the formulation blank.
-
Allow the plants to dry for 24 hours.
-
Inoculate the treated and control plants with a standardized spore suspension of the pathogen.
-
Place the plants in a high-humidity environment for 24-48 hours to facilitate infection.
-
Move the plants to a greenhouse with conditions conducive to disease development.
-
Assess the disease severity after a set period (e.g., 7-10 days) by visually estimating the percentage of leaf area affected by lesions.
-
Calculate the control efficacy for each treatment concentration relative to the control group.
Procedure for Curative Assay:
-
Grow the host plants to a suitable age.
-
Inoculate the plants with a standardized spore suspension of the pathogen.
-
Place the plants in a high-humidity environment for 24-48 hours.
-
After the initial infection period, spray the plants with different concentrations of the this compound formulation.
-
Continue as described in steps 6-8 of the protective assay.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the evaluation of a novel antifungal agent like this compound.
Future Perspectives
This compound (compound b24) represents a promising new lead in the development of fungicides for the control of oomycete pathogens. Its high efficacy at low concentrations against economically important diseases such as cucumber downy mildew and potato late blight warrants further investigation. Future research should focus on expanding the knowledge of its spectrum of activity against a broader range of oomycetes and other fungal pathogens. Additionally, detailed studies on its mode of action, potential for resistance development, and performance in field trials will be crucial for its potential commercialization as a crop protection agent. The exploration of its activity against human fungal pathogens has not been reported and could be a novel area of investigation, although its current development is focused on agricultural applications.
References
In-Depth Technical Guide to Antifungal Agent Burkholdine 1119
A comprehensive overview of the chemical structure, properties, and biological activity of a potent, naturally derived antifungal agent.
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the global search for novel antifungal agents to combat the growing threat of drug-resistant fungal infections, natural products remain a vital source of inspiration and innovation. Among these, the burkholdines, a class of cyclic lipopeptides isolated from the bacterium Burkholderia ambifaria, have emerged as promising candidates with potent and selective antifungal activity. This technical guide focuses on a specific member of this family, Burkholdine 1119 (also known as Bk-1119), which has demonstrated significant potential due to its broad-spectrum efficacy and favorable selectivity profile.
The initial query for "Antifungal agent 107" did not yield a specifically designated compound. However, based on available scientific literature, "Burkholdine 1119," often designated with internal compound numbers in research, stands out as a well-characterized antifungal agent with significant data available. This guide, therefore, provides an in-depth analysis of Burkholdine 1119, serving as a comprehensive resource for researchers in mycology and antifungal drug discovery.
Chemical Structure and Physicochemical Properties
Burkholdine 1119 is a complex cyclic lipopeptide. Its structure was elucidated through spectroscopic methods and chemical degradation techniques[1]. The core of the molecule is a 25-membered ring composed of eight amino acids, which is attached to a lipophilic side chain. A distinctive feature of Burkholdine 1119 is the presence of a 2,4-diaminobutyric acid (DAB) residue in place of an asparagine, a substitution that contributes to its high antifungal potency and selectivity[2].
Table 1: Physicochemical Properties of Burkholdine 1119
| Property | Value | Reference |
| Molecular Formula | C52H85N11O20 | [1] |
| Molecular Weight | 1199 Da | [2] |
| Class | Cyclic Lipopeptide | [1] |
| Producing Organism | Burkholderia ambifaria | [1] |
Biological Activity and Antifungal Spectrum
Burkholdine 1119 exhibits potent, broad-spectrum antifungal activity against a range of clinically relevant fungal pathogens. Notably, it has shown greater potency than the widely used antifungal drug amphotericin B against certain fungal strains[1][3]. A key advantage of Burkholdine 1119 is its selectivity for fungal cells over mammalian cells, with one study reporting a greater than 30-fold selectivity for fungi versus sheep erythrocytes[2][3].
Table 2: In Vitro Antifungal Activity of Burkholdine 1119 (MIC values)
| Fungal Species | Strain | MIC (µg/mL) | Reference |
| Saccharomyces cerevisiae | ATCC 204504 | 1.6 | [4] |
| Aspergillus niger | ATCC 16404 | >128 | [1] |
| Candida albicans | ATCC 90028 | 32 | [1] |
| Cryptococcus neoformans | ATCC 90112 | 0.5 | [1] |
Note: MIC values can vary depending on the specific testing conditions and strains used.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for the burkholdine class of lipopeptides is believed to be the inhibition of β-(1,3)-D-glucan synthase, a critical enzyme responsible for the synthesis of β-glucan, an essential component of the fungal cell wall[4]. This enzyme is not present in humans, making it an attractive target for selective antifungal therapy. By inhibiting this enzyme, Burkholdine 1119 disrupts the integrity of the fungal cell wall, leading to cell lysis and death.
While the direct target is β-glucan synthase, the downstream effects of cell wall disruption can trigger a cascade of cellular stress responses and signaling pathways. The precise signaling pathways affected by Burkholdine 1119 are still under investigation, but it is hypothesized that the cell wall integrity pathway would be a key respondent to the stress induced by this agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug discovery through the isolation of natural products from Burkholderia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Burkholdines from Burkholderia ambifaria: antifungal agents and possible virulence factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Hydrophobicity and Antifungal Potentiation of Burkholdine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Target Identification of Antifungal Agent 107
An in-depth analysis of the scientific literature reveals no specific, publicly documented antifungal compound designated as "Antifungal Agent 107." This term may refer to an internal compound within a research institution or company that has not been disclosed in publications.
However, to fulfill the user's request for a detailed technical guide on antifungal target identification, this whitepaper will use a representative, hypothetical compound, hereafter named "this compound" , to illustrate the comprehensive process of target identification and validation. The methodologies, data, and pathways presented are based on established principles and common findings in the field of antifungal drug discovery, particularly focusing on a well-known antifungal target: lanosterol (B1674476) 14-α-demethylase (Erg11p) , a key enzyme in the ergosterol (B1671047) biosynthesis pathway.
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide details the systematic approach to identifying the molecular target of a novel antifungal compound, exemplified by "this compound." It covers initial screening, genetic and biochemical assays for target identification, and validation of the mechanism of action.
Initial Antifungal Activity and Spectrum
The first step in characterizing a new antifungal agent is to determine its efficacy against a panel of clinically relevant fungal pathogens. This is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of the microorganism.
Table 1: Antifungal Spectrum of Agent 107
| Fungal Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans | 0.125 | 0.5 |
| Candida glabrata | 0.25 | 1 |
| Candida krusei | 4 | 16 |
| Cryptococcus neoformans | 0.06 | 0.25 |
| Aspergillus fumigatus | 1 | 4 |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.
Experimental Protocols for Target Identification
A multi-pronged approach is essential for accurately identifying the molecular target of a novel antifungal agent.[1] This involves a combination of genetic, genomic, and biochemical methods.
Genomic Profiling: Haploinsufficiency Profiling (HIP)
Haploinsufficiency profiling is a powerful technique in yeast (Saccharomyces cerevisiae) to identify potential drug targets. The underlying principle is that a heterozygous deletion mutant (containing only one copy of a gene) of the drug's target will be hypersensitive to the drug.
Experimental Protocol:
-
Strain Library: A comprehensive library of heterozygous S. cerevisiae deletion mutants is utilized.
-
Pooling and Growth: The mutant strains are pooled and grown in a rich medium.
-
Compound Exposure: The pooled culture is split and treated with either a sub-lethal concentration of this compound or a vehicle control (e.g., DMSO).
-
Genomic DNA Extraction and PCR Amplification: After a period of growth, genomic DNA is extracted from both cultures. A unique barcode sequence identifying each mutant is amplified via PCR.
-
Next-Generation Sequencing: The barcodes are sequenced, and the relative abundance of each mutant in the treated and control pools is determined.
-
Data Analysis: Mutants that are significantly depleted in the drug-treated pool are identified as "sensitive" strains. A strongly sensitive phenotype for a particular gene suggests it may be the drug's target.
Biochemical Validation: Enzyme Inhibition Assay
Once a putative target is identified through genetic methods, its direct inhibition by the compound must be confirmed biochemically. For this compound, the HIP analysis pointed towards Erg11p, a cytochrome P450 enzyme.
Experimental Protocol for Erg11p Inhibition Assay:
-
Enzyme Source: Recombinant Erg11p from Candida albicans is purified.
-
Substrate: The natural substrate for Erg11p, lanosterol, is used.
-
Reaction Mixture: The reaction is carried out in a buffer containing the purified enzyme, substrate, and NADPH as a cofactor.
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C).
-
Detection: The depletion of lanosterol or the formation of the product is measured using methods like HPLC or mass spectrometry.
-
IC50 Determination: The concentration of this compound that inhibits 50% of the enzyme's activity (IC50) is calculated.
Table 2: Biochemical Data for this compound
| Parameter | Value |
| Target Enzyme | Lanosterol 14-α-demethylase (Erg11p) |
| IC50 against C. albicans Erg11p | 0.08 µM |
| Selectivity (vs. human homolog) | >1000-fold |
Visualizing the Target Identification Workflow and Mechanism
Visual diagrams are crucial for understanding the complex relationships in drug discovery.
References
Technical Whitepaper: Preclinical Profile of Antifungal Agent 107
Executive Summary
This document provides a comprehensive overview of the early-stage, preclinical findings for the investigational antifungal compound, Agent 107. The data herein summarizes its in vitro efficacy, mechanism of action, and preliminary pharmacokinetic profile. Agent 107 demonstrates potent activity against a range of clinically relevant fungal pathogens, including species with known resistance to existing therapies. The primary mechanism of action appears to be the inhibition of the fungal cell wall integrity pathway, a well-validated target. This whitepaper is intended to serve as a technical guide for researchers and professionals engaged in the development of new antifungal therapies.
In Vitro Efficacy
Agent 107 was evaluated for its antifungal activity against a panel of pathogenic fungi. Minimum Inhibitory Concentration (MIC) values were determined according to the standards set by the Clinical and Laboratory Standards Institute (CLSI).
Table 1: In Vitro Antifungal Activity of Agent 107 (MIC)
| Fungal Species | Strain ID | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | ATCC 90028 | 0.125 | 0.25 |
| Candida glabrata | ATCC 90030 | 0.25 | 0.5 |
| Aspergillus fumigatus | ATCC 204305 | 0.5 | 1.0 |
| Cryptococcus neoformans | ATCC 52817 | 0.06 | 0.125 |
| Fluconazole-R C. albicans | F-R 112 | 0.25 | 0.5 |
Mechanism of Action: Inhibition of the Cell Wall Integrity Pathway
Initial investigations into the mechanism of action of Agent 107 suggest its involvement in the disruption of the fungal cell wall integrity (CWI) pathway. This was primarily elucidated through gene expression analysis and targeted pathway inhibition assays.
Table 2: Gene Expression Changes in C. albicans after Agent 107 Treatment
| Gene | Pathway | Fold Change (mRNA) | p-value |
| FKS1 | Glucan Synthesis | -4.2 | <0.01 |
| RHO1 | CWI Signaling | -3.8 | <0.01 |
| PKC1 | CWI Signaling | -3.5 | <0.01 |
| MKK2 | CWI Signaling | -3.1 | <0.02 |
| SLT2 | CWI Signaling | -2.9 | <0.02 |
The downregulation of key genes in the CWI signaling cascade, particularly the GTPase RHO1 and the downstream kinase PKC1, points to a targeted disruption of this essential pathway for fungal survival.
Caption: Proposed mechanism of Agent 107 inhibiting the fungal Cell Wall Integrity (CWI) pathway.
Experimental Protocols
Antifungal Susceptibility Testing
-
Method: Broth microdilution method following CLSI document M27-A3 for yeasts and M38-A2 for filamentous fungi.
-
Procedure:
-
A serial dilution of Agent 107 was prepared in RPMI 1640 medium.
-
Fungal inocula were prepared and adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
96-well microtiter plates were inoculated and incubated at 35°C for 24-48 hours.
-
The MIC was determined as the lowest concentration of Agent 107 that caused a significant inhibition of growth (≥50% for MIC₅₀ and ≥90% for MIC₉₀) compared to the drug-free control.
-
Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).
Gene Expression Analysis by qRT-PCR
-
Method: Quantitative real-time polymerase chain reaction (qRT-PCR) to measure changes in gene expression.
-
Procedure:
-
C. albicans cultures were treated with Agent 107 at its MIC₅₀ concentration for 4 hours.
-
Total RNA was extracted using a hot phenol-chloroform method.
-
cDNA was synthesized from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR was performed using SYBR Green chemistry on a real-time PCR system.
-
The relative expression of target genes was calculated using the 2-ΔΔCt method, with the ACT1 gene serving as an internal control.
-
Conclusion and Future Directions
The early-stage data for Agent 107 are promising, indicating potent broad-spectrum antifungal activity. The proposed mechanism of action, targeting the CWI pathway, is a favorable attribute, as this pathway is essential for fungal viability and absent in humans. Further studies are warranted to validate this mechanism, assess the potential for resistance development, and evaluate the in vivo efficacy and safety profile of Agent 107 in relevant animal models of fungal infection. These next steps will be critical in determining its potential as a clinical candidate for the treatment of invasive fungal diseases.
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Antifungal Agent 107
For Research Use Only.
Introduction
Antifungal Agent 107 is a novel investigational compound demonstrating potent activity against a broad spectrum of fungal pathogens. These application notes provide detailed protocols for determining the in vitro susceptibility of fungi to this compound. The methodologies are based on established standards to ensure reproducibility and comparability of data, which are critical for the evaluation of new antifungal agents in a research and drug development setting. The primary assay described is the broth microdilution method for the determination of the Minimum Inhibitory Concentration (MIC), a key measure of an antifungal agent's potency.[1] Additionally, a time-kill assay protocol is provided to assess the fungicidal or fungistatic activity of the agent.
Data Presentation
Quantitative data from susceptibility testing should be presented in a clear, tabular format for straightforward comparison and analysis.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Species.
| Fungal Species | Strain ID | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Candida albicans | ATCC 90028 | 0.125 | 0.25 | 0.03 - 1 |
| Candida glabrata | ATCC 90030 | 0.5 | 1 | 0.125 - 4 |
| Candida parapsilosis | ATCC 22019 | 0.25 | 0.5 | 0.06 - 2 |
| Cryptococcus neoformans | ATCC 90112 | 0.06 | 0.125 | 0.015 - 0.5 |
| Aspergillus fumigatus | ATCC 204305 | 1 | 2 | 0.25 - 8 |
Table 2: Time-Kill Kinetics of this compound against Candida albicans ATCC 90028.
| Concentration | Time (hours) | Log₁₀ CFU/mL Reduction |
| 2 x MIC | 0 | 0 |
| 2 | 1.5 | |
| 4 | 2.8 | |
| 6 | >3.0 (Fungicidal) | |
| 24 | >3.0 | |
| 4 x MIC | 0 | 0 |
| 2 | 2.5 | |
| 4 | >3.0 (Fungicidal) | |
| 6 | >3.0 | |
| 24 | >3.0 | |
| Growth Control | 24 | N/A (Growth) |
Experimental Protocols
Broth Microdilution Assay for MIC Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 methodology for yeasts.[2][3]
a. Preparation of this compound:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in RPMI-1640 medium to achieve a range of concentrations for testing.[1] The final DMSO concentration in the test wells should not exceed 1% to avoid inhibiting fungal growth.[1]
b. Fungal Inoculum Preparation:
-
Subculture the yeast isolate on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure viability and purity.
-
Prepare a suspension of the yeast in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
c. Assay Procedure:
-
Dispense 100 µL of each this compound dilution into the wells of a 96-well microtiter plate.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
d. Endpoint Determination (MIC Reading):
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., approximately 50% reduction in turbidity) compared to the growth control well. This can be determined visually or by using a microplate reader.
Time-Kill Assay
This assay determines the rate at which an antifungal agent kills a fungal isolate.
a. Preparation:
-
Prepare a fungal inoculum as described in the broth microdilution protocol, but with a higher starting concentration (e.g., 1-5 x 10⁵ CFU/mL).
-
Prepare flasks containing RPMI-1640 medium with this compound at various multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC). Include a drug-free growth control flask.
b. Procedure:
-
Inoculate each flask with the prepared fungal suspension.
-
Incubate the flasks at 35°C in a shaking incubator.
-
At specified time points (e.g., 0, 2, 4, 6, 12, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate a known volume of each dilution onto Sabouraud Dextrose Agar plates.
-
Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.
-
Count the number of colonies (Colony Forming Units, CFU) on each plate to determine the viable cell count (CFU/mL) at each time point.
c. Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each concentration of this compound.
-
A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered fungicidal activity.
Visualizations
References
Determining the In Vitro Activity of Antifungal Agent 107: Application Notes and Protocols for MIC Determination
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of the novel investigational compound, "Antifungal Agent 107." The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro and is a critical metric in the evaluation of new antifungal candidates.[1][2] The methodologies outlined herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of results.[3][4][5][6]
Overview of MIC Determination Methods
Several standardized methods are available for determining the MIC of an antifungal agent. The choice of method may depend on the fungal species being tested (yeast or mold), the desired throughput, and laboratory resources. The three primary methods are:
-
Broth Microdilution: This is the most common and standardized method for antifungal susceptibility testing.[1][7][8] It involves challenging the fungal isolate with serial dilutions of the antifungal agent in a liquid growth medium within a 96-well microtiter plate.[7][9]
-
Agar (B569324) Dilution: In this method, the antifungal agent is incorporated into an agar medium at various concentrations, which is then inoculated with the test organism.[10][11][12] It is particularly useful for testing a large number of isolates simultaneously.[10]
-
Disk Diffusion: This method involves placing paper disks impregnated with a specific amount of the antifungal agent onto an agar plate inoculated with the fungus.[1][13][14] The susceptibility is determined by measuring the diameter of the zone of growth inhibition around the disk.[1][13] While simple and cost-effective, it provides a qualitative or semi-quantitative result rather than a precise MIC value.[7][14]
Experimental Protocols
The following sections provide detailed step-by-step protocols for determining the MIC of this compound.
Broth Microdilution Method (Adapted from CLSI M27/M38 and EUCAST E.Def 7.1)
This method is recommended for determining the precise MIC of this compound against both yeasts and molds.
Materials:
-
This compound (stock solution of known concentration)
-
Test fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
Sterile 96-well flat-bottom microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0[8][15]
-
For some fungi, RPMI supplemented with 2% glucose may be required[16][17]
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or hemocytometer
-
Incubator (35°C ± 2°C)[1]
-
Multichannel pipette
Protocol:
-
Preparation of Antifungal Agent Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in RPMI 1640 medium to achieve a range of concentrations. The final concentrations in the microtiter plate should typically range from 0.03 to 16 µg/mL or higher, depending on the expected potency of the agent.[15]
-
Dispense 100 µL of each dilution into the wells of the 96-well plate.[2][18]
-
Include a drug-free well for a positive growth control and an uninoculated well for a negative control (sterility control).[2][18]
-
-
Inoculum Preparation:
-
Yeasts: Culture the yeast isolate on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.[9] Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).[1] Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[1]
-
Molds: Culture the mold isolate on Potato Dextrose Agar (PDA) at 35°C until sporulation is evident.[7] Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer or spectrophotometer.[15]
-
-
Inoculation and Incubation:
-
Endpoint Determination (Reading the MIC):
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth compared to the drug-free control well.[2]
-
For most antifungal agents, including azoles, the endpoint is defined as a ≥50% reduction in turbidity as determined visually or with a microplate reader.[1] For polyenes like amphotericin B, a ≥90% or complete inhibition is the standard.[1] The appropriate endpoint for a novel agent like this compound should be determined and validated.[2][20]
-
Agar Dilution Method
This method is suitable for testing multiple fungal isolates against this compound.
Materials:
-
This compound
-
Mueller-Hinton agar or RPMI 1640 agar[10]
-
Sterile petri dishes
-
Fungal inoculum prepared as in the broth microdilution method.
Protocol:
-
Preparation of Agar Plates:
-
Prepare molten agar medium and cool to 45-50°C.
-
Add the appropriate volume of this compound stock solution to the molten agar to achieve the desired final concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Include a drug-free plate as a growth control.
-
-
Inoculation:
-
Spot-inoculate the prepared fungal suspensions onto the surface of the agar plates. A multipoint inoculator can be used for this purpose.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-72 hours, depending on the fungal species.
-
-
Endpoint Determination:
-
The MIC is the lowest concentration of this compound that inhibits the visible growth of the fungus on the agar.
-
Disk Diffusion Method
This method provides a qualitative assessment of the susceptibility of a fungal isolate to this compound.
Materials:
-
Sterile paper disks (6 mm diameter)
-
This compound solution of a known concentration
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue dye (GMB)[1][21]
-
Fungal inoculum prepared to a 0.5 McFarland standard.
Protocol:
-
Disk Preparation:
-
Impregnate the sterile paper disks with a defined amount of this compound. The optimal concentration will need to be determined empirically.
-
-
Inoculation:
-
Evenly streak the fungal inoculum over the entire surface of the GMB agar plate using a sterile cotton swab.[22]
-
-
Disk Application and Incubation:
-
Aseptically place the prepared disks onto the surface of the inoculated agar plate.
-
Invert the plates and incubate at 35°C for 24-48 hours.
-
-
Endpoint Determination:
-
Measure the diameter of the zone of growth inhibition around each disk in millimeters. The interpretation of the zone size (susceptible, intermediate, or resistant) requires correlation with MIC data.[1]
-
Data Presentation
Quantitative data from the MIC experiments should be summarized in clear and structured tables for easy comparison and analysis.
Table 1: MIC of this compound against various fungal species
| Fungal Species | Isolate ID | MIC (µg/mL) |
| Candida albicans | ATCC 90028 | |
| Candida glabrata | ATCC 90030 | |
| Cryptococcus neoformans | ATCC 90112 | |
| Aspergillus fumigatus | ATCC 204305 | |
| Clinical Isolate 1 | ||
| Clinical Isolate 2 |
Table 2: MIC₅₀ and MIC₉₀ values for this compound
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida spp. | ||||
| Aspergillus spp. |
MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates are inhibited, respectively.[2]
Visualizations
Diagrams illustrating the experimental workflows can aid in understanding the protocols.
Caption: Workflow for the broth microdilution MIC testing method.
References
- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. testinglab.com [testinglab.com]
- 4. EUCAST: Fungi (AFST) [eucast.org]
- 5. testinglab.com [testinglab.com]
- 6. EUCAST: Antifungal Susceptibility Testing (AFST) [eucast.org]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Modified agar dilution susceptibility testing method for determining in vitro activities of antifungal agents, including azole compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 15. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method [mdpi.com]
- 16. academic.oup.com [academic.oup.com]
- 17. mdpi.com [mdpi.com]
- 18. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Research Portal [iro.uiowa.edu]
- 21. Antifungal susceptibility of clinically significant candida species by disk diffusion method - IP Int J Med Microbiol Trop Dis [ijmmtd.org]
- 22. academic.oup.com [academic.oup.com]
Application Notes and Protocols: In Vivo Efficacy Testing of Antifungal Agent 107
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 107 has been identified as an inhibitor of oxysterol-binding protein (OSBP), demonstrating notable antifungal activity.[1] These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound using established animal models. The described methodologies are intended to guide researchers in assessing the therapeutic potential of this compound against systemic and localized fungal infections. The selection of an appropriate in vivo model is contingent upon the specific research objectives, the fungal pathogen being investigated, and the available resources. Both mammalian and non-mammalian models are presented to offer a comprehensive framework for preclinical evaluation.
Data Presentation: In Vivo Efficacy of this compound
The following tables are templates for summarizing key quantitative data obtained from in vivo studies of this compound.
Table 1: Survival Analysis in a Murine Model of Systemic Candidiasis
| Treatment Group | Dose (mg/kg) | Administration Route | Number of Animals (n) | Median Survival Time (Days) | Percent Survival (Day 21) | p-value vs. Vehicle |
| Vehicle Control | - | IV | 10 | |||
| This compound | IV | 10 | ||||
| This compound | IV | 10 | ||||
| Fluconazole | PO | 10 |
Table 2: Fungal Burden in a Murine Model of Systemic Candidiasis
| Treatment Group | Dose (mg/kg) | Organ | Mean Log10 CFU/gram of tissue ± SD | p-value vs. Vehicle |
| Vehicle Control | - | Kidney | ||
| Spleen | ||||
| Liver | ||||
| This compound | Kidney | |||
| Spleen | ||||
| Liver | ||||
| Fluconazole | Kidney | |||
| Spleen | ||||
| Liver |
Table 3: Efficacy in a Galleria mellonella Model of Fungal Infection
| Treatment Group | Dose (µ g/larva ) | Number of Larvae (n) | Percent Survival (Day 7) | p-value vs. Vehicle |
| Vehicle Control | - | 20 | ||
| This compound | 20 | |||
| This compound | 20 | |||
| Amphotericin B | 20 |
Experimental Protocols
Murine Model of Systemic Candidiasis
This model is widely used to assess the efficacy of antifungal agents against disseminated fungal infections, which mimic systemic candidiasis in humans.[2]
1.1. Materials
-
Candida albicans strain (e.g., SC5314)
-
Yeast extract-peptone-dextrose (YPD) broth and agar
-
Sterile phosphate-buffered saline (PBS)
-
6-8 week old female BALB/c mice
-
This compound
-
Vehicle (e.g., 5% DMSO in sterile saline)
-
Positive control antifungal (e.g., fluconazole)
-
Hemocytometer
-
Tissue homogenizer
1.2. Protocol
-
Inoculum Preparation:
-
Inoculate a single colony of C. albicans into 50 mL of YPD broth and incubate overnight at 30°C with shaking.
-
Harvest the yeast cells by centrifugation, wash twice with sterile PBS, and resuspend in PBS.[2]
-
Determine the cell concentration using a hemocytometer and adjust to the desired inoculum concentration (e.g., 5 x 10^5 CFU/mL).[2]
-
-
Infection:
-
Inject each mouse with 0.1 mL of the C. albicans suspension (5 x 10^4 CFU/mouse) via the lateral tail vein.[2]
-
-
Treatment:
-
Randomly divide the infected mice into treatment groups (e.g., this compound, vehicle control, fluconazole).
-
Administer this compound and the vehicle control intravenously or intraperitoneally at predetermined doses and time points (e.g., 2 hours post-infection).
-
Administer the standard antifungal drug according to established protocols.
-
-
Efficacy Assessment:
-
Survival Study: Monitor the mice daily for a predetermined period (e.g., 21 days) and record mortality.
-
Fungal Burden Determination:
-
At specific time points (e.g., 3 days post-infection), euthanize a subset of mice from each group.
-
Aseptically remove organs (kidneys, spleen, liver).
-
Homogenize the organs in sterile PBS.
-
Plate serial dilutions of the homogenates on YPD agar.
-
Incubate at 30°C for 24-48 hours and count the number of colony-forming units (CFU).
-
Express the results as log10 CFU per gram of tissue.
-
-
Galleria mellonella (Greater Wax Moth Larvae) Model
This invertebrate model offers a cost-effective and high-throughput alternative for preliminary screening of antifungal compounds.
2.1. Materials
-
Candida albicans strain
-
YPD broth and agar
-
Sterile PBS
-
G. mellonella larvae in their final instar stage
-
This compound
-
Vehicle
-
Positive control antifungal (e.g., amphotericin B)
-
Hamilton syringe
2.2. Protocol
-
Inoculum Preparation:
-
Prepare the C. albicans inoculum as described in the murine model protocol and adjust to a concentration of 1 x 10^6 CFU/mL.
-
-
Infection:
-
Inject 10 µL of the C. albicans suspension (1 x 10^4 CFU/larva) into the hemocoel via the last left proleg.
-
-
Treatment:
-
At a specified time post-infection (e.g., 1-2 hours), inject 10 µL of this compound solution or vehicle control into the last right proleg.
-
-
Efficacy Assessment:
-
Incubate the larvae at 37°C in the dark.
-
Monitor survival daily for 5-7 days.
-
Larvae are considered dead when they do not respond to touch.
-
Record the survival rates for each group.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for in vivo testing of this compound.
Caption: Overview of major antifungal drug targets.
References
Application Notes and Protocols for the Laboratory Synthesis of Antifungal Agent 107
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens presents a significant challenge to global health, necessitating the development of novel antifungal agents. This document provides detailed application notes and protocols for the laboratory synthesis of a representative novel antifungal compound, designated here as "Antifungal Agent 107," which belongs to the class of substituted 1,3,4-oxadiazole-2-thiones. The methodologies described are based on established synthetic strategies for creating new antifungal candidates.[1]
Introduction to the Synthesis of Novel Antifungal Agents
Current antifungal therapies primarily target the fungal cell membrane or cell wall.[1] For instance, azoles and polyenes disrupt ergosterol, a vital component of the fungal cell membrane, while echinocandins inhibit the synthesis of β-(1,3)-D-glucan, a key polysaccharide in the fungal cell wall.[1][2][3] The rise of resistant strains has spurred research into new chemical scaffolds and modifications of existing drugs to enhance their efficacy and spectrum of activity.[1] Recent approaches have focused on synthesizing analogs of established drugs like fluconazole (B54011) and exploring new chemical classes such as thiazolidinediones and N'-phenylhydrazides.[1][4]
The synthesis of "this compound" detailed below is a representative workflow for the creation of novel heterocyclic compounds with potential antifungal properties.
Synthesis Pathway for this compound
The synthesis of this compound is a multi-step process that begins with a commercially available starting material and proceeds through several key transformations to yield the final product.
Caption: Synthetic pathway for this compound.
Experimental Protocols
1. Synthesis of the Acid Hydrazide Intermediate
This protocol outlines the formation of the acid hydrazide from a methyl ester starting material.[1]
-
Materials:
-
Methyl ester (1.0 eq)
-
Hydrazine hydrate (1.5 eq)
-
Ethanol (solvent)
-
-
Procedure:
-
Dissolve the methyl ester in ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization from ethanol to obtain the acid hydrazide.
-
2. Formation of the 1,3,4-Oxadiazole-2-thione Ring
This step involves the cyclization of the acid hydrazide to form the core oxadiazole ring.[1]
-
Materials:
-
Acid hydrazide (1.0 eq)
-
Carbon disulfide (CS2) (1.2 eq)
-
Potassium hydroxide (B78521) (KOH) (1.2 eq)
-
Ethanol (solvent)
-
-
Procedure:
-
Dissolve the acid hydrazide in ethanol in a round-bottom flask.
-
Add a solution of KOH in ethanol to the flask.
-
Add carbon disulfide dropwise while stirring.
-
Reflux the mixture for 8-12 hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the 1,3,4-oxadiazole-2-thione.
-
3. Synthesis of this compound (Final Product)
The final step introduces a desired side chain by reacting the thione with an electrophile.[1]
-
Materials:
-
1,3,4-Oxadiazole-2-thione (1.0 eq)
-
Desired electrophile (e.g., an alkyl halide) (1.1 eq)
-
Dimethylformamide (DMF) (solvent)
-
Potassium carbonate (K2CO3) (1.5 eq)
-
-
Procedure:
-
Dissolve the 1,3,4-oxadiazole-2-thione in DMF in a round-bottom flask.
-
Add potassium carbonate to the mixture.
-
Add the electrophile and stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once complete, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and purify by column chromatography to yield this compound.
-
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of this compound.
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Reaction Time (hours) | Yield (%) |
| 1 | Acid Hydrazide Intermediate | C8H10N2O2 | 166.18 | 5 | 85 |
| 2 | 1,3,4-Oxadiazole-2-thione Ring | C9H8N2O2S | 208.24 | 10 | 78 |
| 3 | This compound | C16H15N3O2S | 329.38 | 18 | 65 |
Analytical Data for this compound:
| Analysis | Result |
| ¹H NMR (DMSO-d6, 300MHz) | δ = 7.20-7.80 (m, 9H, Ar-H), 5.10 (s, 2H, CH2), 2.30 (s, 3H, CH3) |
| ¹³C NMR (75 MHz) | δ = 165.2 (C=S), 158.4 (C=N), 120.1-135.6 (Ar-C), 60.5 (CH2), 18.2 (CH3) |
| HRMS (ESI-) | Calculated for [C16H14N3O2S]-: 328.0805; Found: 328.0811 |
Protocol for In Vitro Antifungal Activity Assessment
The antifungal activity of synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that significantly inhibits fungal growth.[1][5]
References
- 1. benchchem.com [benchchem.com]
- 2. Antifungal Agents - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Novel Antifungal Agents
Introduction
The discovery and development of novel antifungal agents are critical in addressing the rising challenge of fungal infections worldwide. A crucial step in the preclinical and clinical development of a new antifungal candidate, here designated as "Antifungal Agent 107," is the establishment of robust and reliable analytical methods for its quantification in various matrices. These methods are essential for pharmacokinetic studies, dose-response relationship assessments, and quality control of pharmaceutical formulations. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful and widely used techniques for the sensitive and specific quantification of antifungal drugs.[1][2][3][4] This document provides detailed application notes and protocols for the quantification of a novel antifungal agent, exemplified as "this compound," using these state-of-the-art analytical techniques.
I. High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile and reliable technique for the quantification of antifungal drugs in pharmaceutical formulations and, with appropriate sample preparation, in biological matrices.[1][3][5] The method's precision and sensitivity make it a cornerstone in drug analysis.[1][3]
A. Principle
HPLC separates compounds based on their differential distribution between a stationary phase (packed in a column) and a mobile phase that is pumped through the column. For many antifungal agents, reversed-phase HPLC (RP-HPLC) is employed, where the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture.[5] The retention time of the analyte is characteristic and is used for identification, while the peak area is proportional to its concentration, enabling quantification. UV detection is commonly used, with the wavelength set to the maximum absorbance of the target compound.[3]
B. Experimental Protocol: Quantification of this compound in a Pharmaceutical Formulation
This protocol outlines the quantification of "this compound" in a hypothetical tablet formulation.
1. Materials and Reagents
-
"this compound" reference standard
-
"this compound" tablets (e.g., 50 mg)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade methanol (B129727)
-
Purified water (18.2 MΩ·cm)
-
Formic acid (or other suitable buffer component)
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system equipped with:
-
Degasser
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Sonicator
3. Chromatographic Conditions (Example)
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile |
| Gradient | 0-1 min: 30% B1-5 min: 30-90% B5-6 min: 90% B6-6.1 min: 90-30% B6.1-8 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 260 nm (hypothetical maximum absorbance for this compound)[1] |
4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of "this compound" reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation:
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to one tablet (e.g., average tablet weight).
-
Transfer the powder to a 100 mL volumetric flask and add approximately 70 mL of methanol.
-
Sonicate for 15 minutes to dissolve the active ingredient.
-
Make up the volume to 100 mL with methanol and mix well.
-
Filter an aliquot through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range (e.g., a 1:10 dilution for a 50 mg tablet to get a theoretical concentration of 50 µg/mL).
-
5. Data Analysis
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.
-
Inject the sample solution.
-
Calculate the concentration of "this compound" in the sample using the regression equation.
-
Determine the amount of "this compound" per tablet.
C. Workflow Diagram
Caption: Workflow for HPLC quantification of this compound.
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
For the quantification of antifungal agents in complex biological matrices such as plasma or serum, LC-MS/MS is the method of choice due to its superior sensitivity and specificity.[2][4][6][7]
A. Principle
LC-MS/MS combines the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and the mass spectrometer selects the precursor ion (the ionized molecule). This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity by minimizing interferences from the matrix.[6]
B. Experimental Protocol: Quantification of this compound in Human Plasma
This protocol describes a method for determining the concentration of "this compound" in human plasma, which is crucial for pharmacokinetic studies.
1. Materials and Reagents
-
"this compound" reference standard
-
Internal Standard (IS) - ideally a stable isotope-labeled version of "this compound"
-
Control human plasma (drug-free)
-
LC-MS/MS grade acetonitrile and methanol
-
LC-MS/MS grade formic acid
-
Purified water
2. Instrumentation
-
UHPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Microcentrifuge
3. LC-MS/MS Conditions (Example)
| Parameter | Condition |
| Column | C18 or similar reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of the analyte from matrix components |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | This compound: e.g., m/z 450.2 -> 320.1Internal Standard: e.g., m/z 455.2 -> 325.1 |
4. Standard and Sample Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of "this compound" and the Internal Standard in methanol.
-
Calibration and Quality Control (QC) Samples: Spike control human plasma with appropriate volumes of the "this compound" stock solution to prepare calibration standards (e.g., 1-1000 ng/mL) and QC samples (low, mid, and high concentrations).
-
Sample Preparation (Protein Precipitation): [6]
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 150 µL of the Internal Standard solution (e.g., 100 ng/mL in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
5. Data Analysis
-
Acquire data using the MRM mode.
-
Integrate the peak areas for "this compound" and the Internal Standard.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Use a weighted (1/x²) linear regression to fit the curve.
-
Determine the concentration of "this compound" in the unknown samples from the calibration curve.
C. Data Summary Table
The following table summarizes hypothetical validation data for the LC-MS/MS method.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (R²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | Within ±15% |
| Matrix Effect | Minimal (85-115%) |
| Recovery | > 85% |
D. Signaling Pathway and Mechanism of Action (Hypothetical)
Many antifungal agents target the fungal cell membrane by inhibiting the synthesis of ergosterol (B1671047), a key component of the membrane.[8] The hypothetical mechanism of action for "this compound" could involve the inhibition of an enzyme in the ergosterol biosynthesis pathway.
Caption: Hypothetical inhibition of ergosterol biosynthesis by this compound.
The HPLC and LC-MS/MS methods described provide robust and reliable frameworks for the quantification of the novel "this compound." The HPLC method is well-suited for quality control of pharmaceutical formulations, while the LC-MS/MS method offers the high sensitivity and specificity required for pharmacokinetic studies in biological matrices. The successful validation and implementation of these analytical methods are fundamental to advancing the development of new and effective antifungal therapies.
References
- 1. ijiemr.org [ijiemr.org]
- 2. Multiparametric LC-MS/MS method for simultaneous determination of eleven antifungal drugs and metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijarst.in [ijarst.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. mdpi.com [mdpi.com]
- 8. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combination Therapy Studies of Antifungal Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The emergence of drug-resistant fungal pathogens and the limited arsenal (B13267) of antifungal agents have necessitated the exploration of combination therapies. Combining antifungal agents with different mechanisms of action can lead to synergistic effects, broader spectrum of activity, and a reduction in the development of resistance. These application notes provide an overview of the principles and methodologies for studying antifungal combination therapies, using well-established antifungal agents as examples. While a specific "Antifungal agent 107" was not identified in publicly available literature, the protocols and data presentation formats described herein are applicable to the study of any novel or existing antifungal agent in combination with other drugs.
Data Presentation: Summarized Quantitative Data for In Vitro Synergy Testing
The following tables summarize hypothetical quantitative data from in vitro synergy testing of common antifungal agents. The Fractional Inhibitory Concentration Index (FICI) is a common metric used to assess the interaction between two antimicrobial agents.
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Table 1: Checkerboard Assay Results for Combination of Amphotericin B and Flucytosine against Candida albicans
| Drug Combination | Fungal Species | MIC of Amphotericin B Alone (µg/mL) | MIC of Flucytosine Alone (µg/mL) | MIC of Amphotericin B in Combination (µg/mL) | MIC of Flucytosine in Combination (µg/mL) | FICI | Interpretation |
| Amphotericin B + Flucytosine | Candida albicans | 0.5 | 1 | 0.125 | 0.25 | 0.5 | Synergy |
Table 2: Checkerboard Assay Results for Combination of Fluconazole and Caspofungin against Aspergillus fumigatus
| Drug Combination | Fungal Species | MIC of Fluconazole Alone (µg/mL) | MIC of Caspofungin Alone (µg/mL) | MIC of Fluconazole in Combination (µg/mL) | MIC of Caspofungin in Combination (µg/mL) | FICI | Interpretation |
| Fluconazole + Caspofungin | Aspergillus fumigatus | 16 | 0.25 | 4 | 0.0625 | 0.5 | Synergy |
Experimental Protocols
Checkerboard Microdilution Assay for In Vitro Synergy Testing
This protocol details the methodology for assessing the in vitro interaction of two antifungal agents using the checkerboard microdilution method.
Materials:
-
96-well microtiter plates
-
Antifungal agent A (e.g., Amphotericin B) stock solution
-
Antifungal agent B (e.g., Flucytosine) stock solution
-
Fungal inoculum (e.g., Candida albicans) standardized to 0.5 McFarland
-
RPMI-1640 medium
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Drug Dilutions:
-
Prepare serial twofold dilutions of antifungal agent A in RPMI-1640 medium along the x-axis of the 96-well plate.
-
Prepare serial twofold dilutions of antifungal agent B in RPMI-1640 medium along the y-axis of the plate.
-
-
Inoculate the Plate:
-
Add 50 µL of each dilution of agent A to the corresponding wells.
-
Add 50 µL of each dilution of agent B to the corresponding wells.
-
The final volume in each well will be 100 µL, containing a combination of both drugs at different concentrations.
-
Include wells with each drug alone as controls, as well as a drug-free growth control well.
-
-
Add Fungal Inoculum:
-
Dilute the standardized fungal suspension in RPMI-1640 medium to the desired final concentration (e.g., 1-5 x 10^3 CFU/mL).
-
Add 100 µL of the diluted fungal inoculum to each well.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determine Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the drug(s) that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction) compared to the growth control. Growth can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm).
-
-
Calculate the Fractional Inhibitory Concentration Index (FICI):
-
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the FICI value as described above.
-
Time-Kill Curve Analysis
This protocol assesses the dynamic interaction between antifungal agents over time.
Materials:
-
Flasks or tubes for culture
-
Antifungal agent A stock solution
-
Antifungal agent B stock solution
-
Fungal inoculum standardized to 0.5 McFarland
-
Sabouraud Dextrose Broth (SDB) or other suitable growth medium
-
Sabouraud Dextrose Agar (SDA) plates for colony counting
Procedure:
-
Prepare Cultures:
-
Prepare flasks containing SDB with the following conditions:
-
Growth control (no drug)
-
Drug A alone at a specified concentration (e.g., 1x or 2x MIC)
-
Drug B alone at a specified concentration (e.g., 1x or 2x MIC)
-
Combination of Drug A and Drug B at the same concentrations.
-
-
-
Inoculate Cultures:
-
Inoculate each flask with the standardized fungal suspension to a final concentration of approximately 1-5 x 10^5 CFU/mL.
-
-
Incubation and Sampling:
-
Incubate the flasks at 35°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each flask.
-
-
Colony Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours, until colonies are visible.
-
Count the number of colonies (CFU/mL) for each time point and condition.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥2 log10 decrease in CFU/mL with the combination compared to the most active single agent.
-
Antagonism is defined as a ≥2 log10 increase in CFU/mL with the combination compared to the most active single agent.
-
Indifference is a <2 log10 change.
-
Visualizations
Below are diagrams created using the DOT language to illustrate key concepts in antifungal combination therapy studies.
Application Notes & Protocols: Sterile Handling and Preparation of Antifungal Agent 107 (Burkholdine 1119)
Disclaimer: "Antifungal agent 107" is likely a reference to the research compound Burkholdine 1119 (Bk-1119), a potent antifungal lipopeptide isolated from Burkholderia ambifaria.[1][2] Publicly available data on the specific physicochemical properties, stability, and established handling protocols for this compound is limited. Therefore, the following application notes and protocols are based on general best practices for the sterile handling of novel lipopeptide or polyketide antifungal agents and should be adapted as required upon empirical validation.
I. Introduction
Burkholdine 1119 (Bk-1119) is a cyclic lipopeptide with significant antifungal potency.[1] Its presumed mechanism of action involves the inhibition of fungal β-glucan synthase, an enzyme essential for cell wall synthesis that is absent in humans, making it a promising candidate for drug development.[3] Proper sterile handling and preparation of this agent are critical for maintaining its biological activity, ensuring experimental reproducibility, and preventing microbial contamination. These notes provide a comprehensive guide for researchers, scientists, and drug development professionals.
II. Compound Properties and Storage
While detailed empirical data for Burkholdine 1119 is scarce, the following table summarizes known information and provides typical values for a novel lipopeptide antifungal agent. It was originally isolated as a pale yellow solid.[4]
| Property | Description / Placeholder Value | Storage Recommendations |
| Compound Name | Burkholdine 1119 (Bk-1119) | |
| Molecular Weight | ~1199 Da | Lyophilized Powder: Store at -20°C to -80°C, protected from light and moisture (desiccated). |
| Appearance | Pale yellow solid | |
| Solubility | Empirical validation required. • DMSO: ≥10 mg/mL • Ethanol: Sparingly soluble • Water: Insoluble | Stock Solutions (in DMSO): Store in single-use aliquots at -80°C. Avoid repeated freeze-thaw cycles. |
| Stability | Empirical validation required. • Lyophilized powder stable for >12 months at -20°C. • Stock solutions in DMSO are stable for up to 3-6 months at -80°C. |
III. Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Powder to a Sterile Stock Solution
Objective: To prepare a high-concentration, sterile stock solution of this compound for downstream applications. Due to the lipophilic nature of lipopeptides, anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, sterile-filtered DMSO (cell culture grade)
-
Sterile, DNase/RNase-free polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile, low-retention filtered pipette tips
-
Biological Safety Cabinet (BSC) or laminar flow hood
-
Vortex mixer
Procedure:
-
Preparation: Before opening, bring the vial of lyophilized powder and the DMSO to room temperature to prevent moisture condensation.
-
Aseptic Environment: Perform all steps within a certified BSC. Decontaminate the work surface and all items entering the cabinet with 70% ethanol.
-
Calculation: Determine the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 10 mg/mL).
-
Reconstitution:
-
Briefly centrifuge the vial of this compound to collect all powder at the bottom.
-
Aseptically add the calculated volume of sterile DMSO to the vial.
-
Cap the vial securely and vortex for 2-3 minutes or until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.
-
-
Aliquoting & Storage:
-
Immediately dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in sterile polypropylene tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and preparation date.
-
Store aliquots at -80°C.
-
Protocol 2: Preparation of Working Solutions for In Vitro Assays
Objective: To dilute the high-concentration stock solution into an appropriate sterile medium or buffer for use in antifungal susceptibility testing (e.g., Minimum Inhibitory Concentration [MIC] assays).
Materials:
-
Sterile stock solution of this compound in DMSO
-
Sterile culture medium (e.g., RPMI-1640, Yeast Peptone Dextrose [YPD] broth) or appropriate assay buffer
-
Sterile polypropylene tubes and/or 96-well microplates
-
Calibrated micropipettes and sterile, low-retention filtered pipette tips
Procedure:
-
Thaw Stock: Remove one aliquot of the stock solution from the -80°C freezer and thaw at room temperature. Centrifuge briefly to collect the solution at the bottom of the tube.
-
Intermediate Dilution (Optional): For creating a wide range of concentrations, it may be necessary to first prepare an intermediate dilution (e.g., 100x the highest final concentration) in the sterile medium/buffer.
-
Final Dilution: Perform serial dilutions from the stock or intermediate solution directly in the assay plate or tubes containing the sterile medium/buffer to achieve the desired final concentrations.
-
Solvent Control: It is critical to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of the antifungal agent tested (typically ≤0.5% v/v) to assess any solvent-induced effects on fungal growth.
-
Immediate Use: Use the freshly prepared working solutions immediately to avoid potential degradation or precipitation in the aqueous medium.
IV. Visualizations
Experimental Workflow
Caption: Sterile workflow from reconstitution to experimental use of this compound.
Hypothesized Signaling Pathway
Caption: Hypothesized inhibition of the β-glucan synthesis pathway by this compound.
References
- 1. Burkholdines from Burkholderia ambifaria: antifungal agents and possible virulence factors [pubmed.ncbi.nlm.nih.gov]
- 2. Drug discovery through the isolation of natural products from Burkholderia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hydrophobicity and Antifungal Potentiation of Burkholdine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"Antifungal agent 107" solubility issues in vitro
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues encountered with Antifungal Agent 107 during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a highly hydrophobic molecule with limited solubility in aqueous solutions. It is freely soluble in organic solvents like DMSO and ethanol (B145695) but can precipitate when diluted into aqueous buffers or cell culture media. Successful in vitro experiments depend on careful solvent selection and handling.
Q2: I observed precipitation when diluting my DMSO stock of this compound into my cell culture medium. What should I do?
A2: This is a common issue due to the poor aqueous solubility of the agent. To mitigate this, ensure the final concentration of DMSO in your medium is kept as low as possible (ideally ≤0.5%) and add the stock solution to the medium with vigorous vortexing or mixing. Consider preparing an intermediate dilution in a co-solvent or using a formulation-based approach if precipitation persists. Refer to the troubleshooting guide below for more detailed steps.
Q3: Can I dissolve this compound directly in water or PBS?
A3: Direct dissolution in aqueous buffers like water or PBS is not recommended and will likely result in very low and inconsistent concentrations. A concentrated stock solution should first be prepared in an appropriate organic solvent.
Q4: How does temperature affect the solubility of this compound?
A4: Pre-warming the aqueous diluent (e.g., cell culture medium) to 37°C before adding the DMSO stock can sometimes help prevent immediate precipitation. However, stock solutions in DMSO should be stored at -20°C or -80°C and should be fully thawed and vortexed before use.
Troubleshooting Guide: Compound Precipitation
Problem: My compound precipitates out of solution during my in vitro assay.
This guide provides a logical workflow to diagnose and solve solubility issues with this compound.
// Node Definitions A [label="Precipitation Observed\nin Aqueous Medium", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Check Final DMSO\nConcentration", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Is DMSO > 0.5%?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond]; D [label="Reduce DMSO Concentration.\nRe-calculate Dilutions.", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Review Dilution Method", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Add Stock to Vortexing Medium?\nPre-warm Medium?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond]; G [label="Implement Aggressive Mixing.\nWarm Medium to 37°C.", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Consider Advanced Methods", fillcolor="#FBBC05", fontcolor="#202124"]; I [label="Use Co-Solvent (e.g., Ethanol).\nUse Formulation with Surfactants\n(e.g., Tween-80).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; J [label="Problem Solved", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Connections A -> B; B -> C; C -> D [label="Yes"]; C -> E [label="No"]; D -> J; E -> F; F -> G [label="No"]; F -> H [label="Yes"]; G -> J; H -> I; I -> J; }
Caption: Troubleshooting workflow for this compound precipitation.Quantitative Data: Solubility
The following table summarizes the approximate solubility of this compound in various common laboratory solvents.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mM)¹ | Notes |
| DMSO | 25 | > 100 | > 250 | Recommended for primary stock solutions. |
| Ethanol (95%) | 25 | 25 | 62.5 | Can be used as a co-solvent. |
| PBS (pH 7.4) | 25 | < 0.001 | < 0.0025 | Practically insoluble. |
| RPMI 1640 + 10% FBS | 37 | 0.005 | 0.0125 | Limited solubility; serum proteins may slightly improve stability. |
| Water | 25 | < 0.001 | < 0.0025 | Insoluble. |
| ¹ Molar solubility calculated based on a hypothetical molecular weight of 400 g/mol . |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution and Dilution for In Vitro Minimum Inhibitory Concentration (MIC) Testing
This protocol describes the preparation of a primary stock solution of this compound in DMSO and its subsequent serial dilution in culture medium for a typical MIC assay.
// Node Definitions A [label="1. Weigh 4 mg of\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Add 1 mL of 100% DMSO\nto the powder", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Vortex vigorously until\nfully dissolved", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Result: 10 mM Primary Stock Solution", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; E [label="4. Pre-warm RPMI medium\nto 37°C", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="5. Create highest concentration for assay\n(e.g., 50 µM).\nAdd 5 µL of 10 mM stock to 995 µL\nof pre-warmed, vortexing medium.", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="6. Perform serial dilutions\nin culture medium", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Result: Assay-ready plates", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Connections A -> B; B -> C; C -> D; D -> F; E -> F; F -> G; G -> H; }
Caption: Workflow for stock solution preparation and assay dilution.Methodology:
-
Prepare Primary Stock (10 mM):
-
Accurately weigh 4 mg of this compound powder (assuming MW = 400 g/mol ).
-
Add 1 mL of high-purity, anhydrous DMSO.
-
Vortex the vial for 2-3 minutes at room temperature until the powder is completely dissolved. A clear, colorless solution should be obtained.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Prepare Working Solutions for MIC Assay (e.g., starting at 50 µM):
-
Pre-warm the required volume of RPMI 1640 medium (or other appropriate broth) to 37°C.
-
Thaw one aliquot of the 10 mM primary stock solution and vortex briefly.
-
To prepare the highest concentration for your assay (e.g., 50 µM), add 5 µL of the 10 mM stock to 995 µL of the pre-warmed medium. Crucially, add the stock solution dropwise into the medium while it is being actively vortexed to facilitate rapid dispersion and minimize precipitation.
-
Visually inspect the solution for any signs of cloudiness or precipitation.
-
Proceed immediately with your standard serial dilution protocol in the MIC plate using the freshly prepared 50 µM solution. The final DMSO concentration in the highest concentration well will be 0.5%.
-
"Antifungal agent 107" optimizing assay conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Antifungal Agent 107. The information is designed to address common issues encountered during in vitro antifungal susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting method for determining the Minimum Inhibitory Concentration (MIC) of this compound?
A1: The broth microdilution method is a widely accepted and standardized technique for antifungal susceptibility testing.[1] Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed protocols that ensure reproducibility and comparability of results.[1]
Q2: What are the critical parameters to control in a broth microdilution assay for this compound?
A2: Several parameters are crucial for obtaining reliable and reproducible results:
-
Inoculum Size: A standardized inoculum concentration is critical, as deviations can lead to inaccurate MIC values.[1] For yeast, the typical inoculum size is 0.5 x 10³ to 2.5 x 10³ cells/mL.[2] For filamentous fungi, it is generally higher, around 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.[2]
-
Growth Medium: RPMI 1640 is the standard medium for antifungal susceptibility testing. It is important to use RPMI 1640 with L-glutamine, without bicarbonate, and buffered to a pH of 7.0 with MOPS.
-
Incubation Time and Temperature: These should be standardized based on the fungus being tested. For many Candida species, incubation is typically for 24-48 hours at 35-37°C.
-
Endpoint Reading: The method for determining the MIC endpoint (e.g., 50% or 100% growth inhibition) depends on the antifungal class and the fungus. For fungistatic agents like azoles, the MIC is often read as the lowest concentration causing a significant (≥50%) reduction in turbidity compared to the growth control.
Q3: How should I interpret "trailing growth" when determining the MIC of this compound?
A3: Trailing growth, which is characterized by reduced but persistent fungal growth across a range of drug concentrations, can complicate MIC determination, especially with fungistatic agents. For Candida species, it is often recommended to read the MIC after 24 hours of incubation, as trailing effects can become more pronounced at 48 hours. The recommended endpoint is typically the lowest concentration that produces a prominent reduction in growth (e.g., ≥50%) compared to the growth control.
Q4: What is the "paradoxical effect" and could it affect my results with this compound?
A4: The paradoxical effect, also known as the Eagle effect, is an in vitro phenomenon where a fungal isolate shows susceptibility to an antifungal at lower concentrations but exhibits growth at higher concentrations above the MIC. This has been observed with some classes of antifungals, like echinocandins. If you observe this phenomenon, it is important to report the MIC as the lowest concentration that inhibits growth and note the paradoxical growth at higher concentrations.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No inhibition of fungal growth at any concentration of this compound. | 1. The agent may not be effective against the tested fungal strain(s).2. The concentration range tested is too low.3. The agent is not soluble or is unstable in the test medium.4. Error in drug dilution preparation. | 1. Test against a broader panel of fungi, including known susceptible strains if available.2. Perform a wider range-finding study with higher concentrations.3. Verify the solubility and stability of the agent in the assay medium. Consider using a different solvent (e.g., DMSO), ensuring the final concentration is not inhibitory to the fungus.4. Prepare fresh stock solutions and dilutions and repeat the assay. |
| High variability in MIC values between replicate experiments. | 1. Inconsistent inoculum preparation.2. Variations in incubation conditions.3. Subjectivity in endpoint reading.4. Pipetting errors during serial dilutions. | 1. Standardize inoculum preparation using a spectrophotometer or hemocytometer.2. Ensure consistent incubation time and temperature.3. Have two independent researchers read the plates or use a spectrophotometer for a more objective measure.4. Use calibrated pipettes and ensure proper mixing during serial dilutions. |
| Contamination in control wells. | 1. Contamination of media, reagents, or fungal culture.2. Non-sterile technique during plate preparation. | 1. Check the sterility of all components before use.2. Use aseptic techniques throughout the experimental setup. |
Experimental Protocols
Broth Microdilution Method for Antifungal Susceptibility Testing
This protocol is based on CLSI M27 guidelines for yeasts and can be adapted for this compound.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). The final solvent concentration in the assay should not exceed a level that affects fungal growth (typically ≤1%).
-
-
Preparation of Microdilution Plates:
-
Perform two-fold serial dilutions of the stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentration range.
-
Include a drug-free well for a growth control and a medium-only well for a sterility control.
-
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar (B569324) medium.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for Candida spp.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add the diluted inoculum to each well of the microtiter plate, except for the sterility control well.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of this compound that causes a predetermined level of growth inhibition (e.g., 50% or 100%) compared to the growth control.
-
Data Presentation
Table 1: Recommended Assay Parameters for Different Fungal Types
| Parameter | Yeasts (Candida spp.) | Filamentous Fungi (Aspergillus spp.) |
| Standardized Method | CLSI M27 / EUCAST | CLSI M38 / EUCAST |
| Medium | RPMI 1640 | RPMI 1640 |
| Inoculum Size | 0.5 - 2.5 x 10³ cells/mL | 0.4 - 5 x 10⁴ conidia/mL |
| Incubation Temperature | 35 - 37°C | 35°C |
| Incubation Time | 24 - 48 hours | 48 - 72 hours |
| MIC Endpoint (Azole-like) | ≥50% inhibition | Complete inhibition |
| MIC Endpoint (Amphotericin B-like) | ≥90% or complete inhibition | Complete inhibition |
Visualizations
Caption: General workflow for antifungal susceptibility testing.
Caption: Troubleshooting decision tree for high MIC variability.
Caption: Common molecular targets of antifungal agents.
References
"Antifungal agent 107" common experimental errors
Welcome to the technical support center for Antifungal Agent 107 (AFA-107). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research with AFA-107.
Product Information:
-
Product Name: this compound (AFA-107)
-
Mechanism of Action: AFA-107 is a next-generation triazole that inhibits lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene), a critical cytochrome P450 enzyme in the fungal ergosterol (B1671047) biosynthesis pathway.[1][2] This inhibition leads to the depletion of ergosterol and an accumulation of toxic 14α-methylated sterols, which disrupts the structure and function of the fungal cell membrane.[1][3]
-
Spectrum of Activity: Exhibits potent activity against a broad range of fungal pathogens, including most species of Candida and Aspergillus.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for AFA-107?
A1: AFA-107 is readily soluble in dimethyl sulfoxide (B87167) (DMSO) for stock solutions. For long-term storage, we recommend storing the lyophilized powder at -20°C and the DMSO stock solution at -80°C. Avoid repeated freeze-thaw cycles.
Q2: My AFA-107 stock solution appears to have precipitated. What should I do?
A2: Precipitation can occur if the stock solution is not stored properly or if it becomes overly concentrated. Gently warm the solution to 37°C for 10-15 minutes and vortex thoroughly to redissolve the compound. If precipitation persists, consider preparing a fresh, less concentrated stock solution.
Q3: Why am I observing "trailing" or reduced but persistent growth at concentrations above the MIC?
A3: Trailing growth is a known phenomenon with azole antifungals, where a small amount of turbidity may persist even at high drug concentrations.[4] For susceptibility testing, the Minimum Inhibitory Concentration (MIC) should be determined as the lowest concentration that produces a significant (typically ≥50%) reduction in growth compared to the drug-free control well.[5] Using a spectrophotometer to read optical density can help standardize this endpoint.[6]
Q4: Can AFA-107 be used in animal models?
A4: Yes, AFA-107 has been formulated for in vivo studies. However, a common challenge in drug development is the discrepancy between in vitro activity and in vivo efficacy.[7] This can be due to factors such as poor bioavailability, rapid metabolism, or high protein binding. It is crucial to perform pharmacokinetic and pharmacodynamic (PK/PD) studies to optimize dosing regimens for your specific animal model.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible MIC Results
| Potential Cause | Troubleshooting Step |
| Inoculum Preparation Error | Ensure the fungal inoculum is prepared from a fresh (24-48 hour) culture and standardized accurately. For yeasts, adjust to a 0.5 McFarland standard and then dilute to the final concentration (0.5–2.5 x 10³ CFU/mL) as specified in the protocol.[6] |
| Media Variability | Use the recommended standardized medium, typically RPMI-1640 with MOPS buffer, for antifungal susceptibility testing. Lot-to-lot variability in media can occur, so using quality control strains with known MIC values is essential.[6] |
| Incorrect Incubation | Incubate plates at the recommended temperature (35-37°C) for the specified duration (typically 24-48 hours for Candida spp.).[4][8] Inadequate or excessive incubation can lead to falsely low or high MICs, respectively. |
| Compound Precipitation | AFA-107 may precipitate in aqueous media at high concentrations. Visually inspect the wells of your dilution plate for any signs of precipitation before adding the inoculum. If observed, prepare a new dilution series starting from a lower stock concentration. |
| Subjective Endpoint Reading | Reading MICs visually can be subjective. Use a microplate reader to measure optical density (e.g., at 600 nm) for a quantitative and reproducible endpoint. The MIC is typically defined as ≥50% growth inhibition compared to the positive control.[5] |
Issue 2: High Background in Biofilm Assays
| Potential Cause | Troubleshooting Step |
| Incomplete Washing | Non-adherent, planktonic cells can contribute to high background readings. Ensure gentle but thorough washing of the biofilm with sterile PBS before adding the antifungal agent and before quantification. Standardize the number of washes (typically 1-2) across all experiments.[7] |
| Crystal Violet Staining Issues | Residual stain can lead to artificially high biomass readings. Ensure all crystal violet is removed during the washing steps and that the destaining solution (e.g., ethanol) is added for a sufficient period to completely solubilize the stain from the biofilm. |
| Contamination | Bacterial or cross-contamination with other fungal species can lead to aberrant biofilm growth. Use sterile technique throughout the procedure and include a sterility control well (medium only, no inoculum) on each plate.[9] |
Quantitative Data Summary
The following tables provide example in vitro activity data for AFA-107.
Table 1: Example Minimum Inhibitory Concentrations (MICs) of AFA-107 MIC values determined using the CLSI broth microdilution method.
| Fungal Species | Strain | Fluconazole Susceptibility | AFA-107 MIC (µg/mL) |
| Candida albicans | SC5314 | Susceptible | 0.25 |
| Candida albicans | FLC-R1 | Resistant | 1 |
| Candida glabrata | BG2 | Susceptible | 0.5 |
| Candida glabrata | FLC-R2 | Resistant | 2 |
| Aspergillus fumigatus | Af293 | Susceptible | 0.5 |
Table 2: Example Synergy Data (Checkerboard Assay with Fluconazole) Fractional Inhibitory Concentration Index (FICI) is calculated to determine synergy.
| Interaction | FICI Value | Interpretation |
| Synergy | ≤ 0.5 | The combined effect is greater than the sum of individual effects.[6] |
| Indifference | > 0.5 to ≤ 4.0 | The combined effect is equal to the sum of individual effects.[6] |
| Antagonism | > 4.0 | The combined effect is less than the sum of individual effects.[6] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.[9]
-
Prepare AFA-107 Dilutions: a. Prepare a stock solution of AFA-107 in DMSO. b. In a 96-well microtiter plate, perform serial 2-fold dilutions of AFA-107 in RPMI-1640 medium (buffered with MOPS) to achieve a final concentration range (e.g., 0.03 - 16 µg/mL).
-
Prepare Fungal Inoculum: a. From a 24-hour culture on Sabouraud Dextrose Agar, suspend several colonies in sterile saline. b. Adjust the turbidity to a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL). c. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum density of 0.5-2.5 x 10³ CFU/mL in the wells.[6]
-
Inoculation and Incubation: a. Add the diluted inoculum to each well of the microtiter plate. b. Include a growth control (inoculum, no drug) and a sterility control (medium, no inoculum). c. Incubate the plate at 35°C for 24-48 hours.
-
Determine MIC: a. The MIC is the lowest concentration of AFA-107 that causes a ≥50% reduction in turbidity compared to the growth control, determined visually or by measuring optical density.[6]
Protocol 2: Biofilm Disruption Assay
This protocol assesses the ability of AFA-107 to disrupt pre-formed fungal biofilms.[10]
-
Biofilm Formation: a. Prepare a standardized suspension of Candida (1 x 10⁶ cells/mL) in RPMI-1640. b. Add 100 µL of the suspension to the wells of a 96-well flat-bottom plate and incubate at 37°C for 24 hours to allow biofilm formation.[9]
-
Antifungal Treatment: a. After incubation, gently wash the wells twice with sterile PBS to remove non-adherent cells. b. Add fresh RPMI-1640 medium containing various concentrations of AFA-107 to the wells. Include a drug-free control. c. Incubate for an additional 24 hours at 37°C.
-
Quantification (Crystal Violet Method): a. Wash the wells with PBS and stain with 0.1% crystal violet solution for 15 minutes. b. Wash away excess stain and allow the plate to dry. c. Add 95% ethanol (B145695) to each well to solubilize the stain. d. Read the absorbance at 570 nm using a plate reader. A reduction in absorbance indicates biofilm disruption.
Visualizations
Caption: Mechanism of action of this compound in the ergosterol pathway.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) testing.
Caption: Troubleshooting decision tree for inconsistent MIC results.
References
- 1. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug repurposing strategies in the development of potential antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Protocol Refinement for Antifungal Agent 107
Welcome to the technical support center for Antifungal Agent 107. This resource is designed to assist researchers, scientists, and drug development professionals in refining experimental protocols to ensure the reproducibility and accuracy of results. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental methodologies, and quantitative data summaries to address common challenges encountered during the evaluation of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during your experiments with this compound.
Q1: Why are my Minimum Inhibitory Concentration (MIC) values for this compound inconsistent across experiments?
A1: Inconsistent MIC values are a frequent challenge in antifungal susceptibility testing.[1][2] Several factors can contribute to this variability:
-
Inoculum Preparation: The concentration and growth phase of the fungal inoculum are critical. Using an inoculum that is too dense or not in the logarithmic growth phase can lead to variable MICs.[1] It is recommended to standardize the inoculum using a spectrophotometer or hemocytometer.
-
Media Composition: The type and pH of the culture medium can significantly impact the activity of antifungal agents. Ensure that the media (e.g., RPMI-1640) is properly buffered, typically with MOPS, to maintain a stable pH.
-
Incubation Time and Temperature: Variations in incubation time and temperature can affect fungal growth rates and, consequently, MIC readings. Adhere strictly to the recommended incubation parameters for the specific fungal species being tested.[2]
-
Endpoint Reading: Subjectivity in visually determining the endpoint of growth inhibition can lead to discrepancies. For assays read manually, having two independent researchers read the plates can improve consistency. Using a microplate reader to measure optical density can provide a more objective measure of inhibition.[3]
Q2: I am observing high cytotoxicity of this compound in my mammalian cell line assays. What are the potential causes and how can I troubleshoot this?
A2: High cytotoxicity can be a significant hurdle in the development of new antifungal agents. Here are some potential reasons and troubleshooting steps:
-
Off-Target Effects: Antifungal agents can sometimes interact with components of mammalian cells, such as cholesterol in the cell membrane, leading to toxicity.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations. Ensure the final solvent concentration in your assay is below the toxic threshold for your specific cell line. A solvent toxicity control should always be included.
-
Assay-Specific Artifacts: The type of cytotoxicity assay used can influence the results. For example, compounds that interfere with cellular metabolism can produce false positives in MTT assays. It is advisable to use multiple, mechanistically distinct cytotoxicity assays (e.g., LDH release for membrane integrity, Annexin V/PI for apoptosis) to confirm the results.
Q3: My in vivo efficacy studies with this compound do not correlate with the promising in vitro data. What could be the underlying reasons?
A3: Discrepancies between in vitro and in vivo results are a known challenge in drug development. Potential reasons include:
-
Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) profile of this compound may be suboptimal. Poor bioavailability, rapid metabolism, or inefficient distribution to the site of infection can lead to insufficient drug exposure in vivo.
-
Protein Binding: High plasma protein binding can reduce the concentration of free, active drug available to target the fungal cells.
-
Host Factors: The host immune system and the complex microenvironment of an infection site can influence drug efficacy in ways that are not captured by in vitro models.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, providing a baseline for expected results.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Common Fungal Pathogens
| Fungal Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | SC5314 | 0.125 | 0.25 |
| Candida glabrata | ATCC 2001 | 0.5 | 1 |
| Aspergillus fumigatus | Af293 | 0.25 | 0.5 |
| Cryptococcus neoformans | H99 | 0.06 | 0.125 |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Assay Type | IC₅₀ (µM) |
| HEK293 (Human Embryonic Kidney) | MTT | > 50 |
| HepG2 (Human Hepatocellular Carcinoma) | LDH Release | > 50 |
| A549 (Human Lung Carcinoma) | Annexin V/PI | > 50 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility.
Protocol 1: Broth Microdilution MIC Assay
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast and M38 for filamentous fungi.
-
Preparation of Antifungal Stock Solution: Dissolve this compound in DMSO to a stock concentration of 1600 µg/mL.
-
Preparation of Microdilution Plates: In a 96-well microtiter plate, perform a 2-fold serial dilution of the stock solution in RPMI-1640 medium (buffered with MOPS) to achieve final concentrations ranging from 16 µg/mL to 0.03 µg/mL.
-
Inoculum Preparation:
-
For yeasts, culture the isolate on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
For molds, culture on Potato Dextrose Agar (PDA) until sporulation is observed. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.
-
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microdilution plate. Include a growth control (inoculum without drug) and a sterility control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
-
Reading the MIC: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for polyenes and echinocandins) compared to the growth control.
Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT)
-
Cell Seeding: Seed a 96-well plate with a mammalian cell line (e.g., HEK293) at a density of 1 x 10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control.
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships to aid in understanding the protocols.
References
"Antifungal agent 107" troubleshooting inconsistent MIC results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antifungal Agent 107. Our goal is to help you achieve consistent and reliable Minimum Inhibitory Concentration (MIC) results in your experiments.
Troubleshooting Guide: Inconsistent MIC Results
Experiencing variability in your MIC results for this compound? This guide will walk you through potential causes and solutions to help you identify and resolve the issue.
Question: We are observing significant well-to-well and experiment-to-experiment variability in our MIC values for this compound. What are the likely causes and how can we address them?
Answer: Inconsistent MIC results can arise from several factors throughout the experimental workflow. Below is a systematic approach to troubleshooting this issue.
Step 1: Review Your Experimental Workflow
A consistent and well-documented workflow is critical for reproducible MIC testing. The following diagram outlines the key stages of a typical MIC determination experiment. Use this to pinpoint potential areas of inconsistency in your protocol.
Step 2: Identify Potential Sources of Error
The table below details common causes of inconsistent MIC results and provides specific troubleshooting steps for each.
| Potential Cause | Troubleshooting Step | Recommended Action for this compound |
| Inoculum Preparation | Ensure the inoculum is prepared from a fresh culture (24-48 hours) and standardized to the correct density (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts) using a spectrophotometer or hemocytometer.[1] | Use a spectrophotometer to adjust the inoculum to a 0.5 McFarland standard. |
| Media Variability | Use the standardized medium recommended for antifungal susceptibility testing, typically RPMI 1640. Lot-to-lot variability can occur, so quality control with reference strains is essential.[1] | Always use the same lot of RPMI 1640 for a set of experiments. Include a quality control strain in each run. |
| This compound Preparation | Ensure accurate preparation of the stock solution and serial dilutions. Avoid repeated freeze-thaw cycles.[2] | Prepare a fresh stock solution of this compound in 100% DMSO for each experiment. |
| Incubation Conditions | Incubate plates at a consistent temperature and for the specified duration (usually 24 hours for Candida spp.).[1] Longer incubation can lead to trailing growth and falsely elevated MICs.[1] | Incubate at 35°C for 24 hours. For slower-growing fungi, extend incubation to 48 hours but read the MIC at both time points. |
| Endpoint Reading | For fungistatic agents, the MIC should be read as the lowest concentration causing a significant (≥50%) reduction in turbidity compared to the control. Using a plate reader can help standardize this measurement. | Use a microplate reader to measure optical density at 600 nm. Calculate the percentage of growth inhibition relative to the drug-free control well. |
| Contamination | Streak your isolate on an agar (B569324) plate to ensure it is a pure culture. | Visually inspect plates for any signs of contamination before and after incubation. |
Experimental Protocols
To ensure consistency, we recommend following these detailed protocols for your MIC experiments with this compound.
Preparation of this compound Stock Solution
-
Solvent: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO).
-
Stock Concentration: Prepare a 10 mg/mL stock solution in 100% DMSO.
-
Storage: Store the stock solution in small aliquots at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.
Inoculum Preparation (for Candida albicans)
-
Culture: Subculture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C.
-
Suspension: Suspend several colonies in sterile saline.
-
Standardization: Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL) using a spectrophotometer at 530 nm.
-
Working Inoculum: Dilute the standardized suspension in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.
Microdilution Plate Preparation and Incubation
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate using RPMI 1640 medium to achieve final concentrations ranging from 64 µg/mL to 0.0625 µg/mL.
-
Inoculation: Add 100 µL of the working inoculum to each well.
-
Controls: Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
Incubation: Incubate the plate at 35°C for 24 hours.
MIC Endpoint Determination
The MIC is the lowest concentration of this compound that causes a ≥50% reduction in turbidity compared to the growth control. For objective results, use a microplate reader.
Frequently Asked Questions (FAQs)
Q1: What is the recommended quality control (QC) strain for this compound MIC testing?
A1: We recommend using a well-characterized, susceptible strain of Candida albicans (e.g., ATCC 90028) as a quality control. The expected MIC range for this strain should be established in your laboratory to ensure the consistency of your results.
Q2: We are observing a "trailing effect" with this compound. How should we interpret these results?
A2: The trailing effect, or paradoxical growth, is characterized by reduced but persistent fungal growth at concentrations above the true MIC. This can lead to falsely elevated MICs, especially when read at 48 hours. To minimize this, it is recommended to read the MIC at 24 hours.
Q3: Could the "paradoxical effect" be influencing our results?
A3: The paradoxical effect, also known as the Eagle effect, is where a fungal isolate shows susceptibility at lower concentrations but exhibits growth at higher concentrations above the MIC. If you observe growth at high concentrations of this compound but not at intermediate concentrations, this may be the cause.
The following diagram illustrates the logical steps to differentiate between trailing and paradoxical effects.
Q4: Can the final concentration of DMSO in the assay affect the results?
A4: Yes, it is important to ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit fungal growth.
Q5: What should we do if we continue to see inconsistent results after following these guidelines?
A5: If inconsistencies persist, consider a deeper investigation into factors such as potential contamination of your fungal isolate, acquired resistance through repeated sub-culturing, or lot-to-lot variability of your media. Molecular analysis may be necessary in some cases to rule out genetic changes in your fungal strain.
References
"Antifungal agent 107" challenges in in vivo administration
Welcome to the technical support center for Antifungal Agent 107. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the in vivo administration of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Formulation & Administration
Q1: this compound has poor aqueous solubility. What is a recommended starting point for formulating it for in vivo studies?
A1: Poor aqueous solubility is a known challenge with this compound. A common strategy for initial in vivo studies in rodents is to use a co-solvent system.[1][2] We recommend preparing a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO) and then diluting it with a suitable aqueous vehicle for the final dosing solution.[1] The final concentration of DMSO should be kept to a minimum, ideally below 10%, to avoid potential vehicle-induced toxicity.[3]
Q2: My formulation of this compound precipitates upon dilution of the DMSO stock into an aqueous vehicle. How can I resolve this?
A2: Precipitation upon dilution is a common issue for hydrophobic compounds.[1] Here are several troubleshooting steps:
-
Optimize Co-Solvent Concentration: While minimizing DMSO is important, a certain concentration is necessary to maintain solubility. Experiment with slightly higher final DMSO concentrations (e.g., 5-10%) to find a balance between solubility and tolerability.
-
Incorporate Surfactants or Solubilizers: The addition of a small percentage of a biocompatible surfactant, such as Tween® 80 or Cremophor® EL, or a cyclodextrin (B1172386) like hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance and maintain the solubility of the compound in the final aqueous vehicle.
-
Use Alternative Vehicles: Consider multi-component vehicle systems. A mixture of polyethylene (B3416737) glycol (PEG-400), propylene (B89431) glycol (PG), and saline can be effective. Always ensure the final formulation is sterile and within a physiologically acceptable pH range (typically 6.8-7.2).
-
Sonication and Warming: Gentle warming and sonication can help dissolve the compound initially. However, be cautious not to use excessive heat that could lead to degradation.
Q3: What are some common vehicles for this compound, and what are their potential side effects?
A3: The choice of vehicle is critical for the success of in vivo studies. The ideal vehicle should be non-toxic and not interfere with the pharmacokinetics of the drug. Based on preclinical studies with similar compounds, several vehicles can be considered.
Table 1: Solubility and Tolerability of this compound in Common In Vivo Vehicles
| Vehicle Composition | Max Solubility (mg/mL) | Route | Key Observations & Potential Issues |
| 100% DMSO | >100 | IP | Not Recommended for Final Dosing. Can cause significant motor impairment and local irritation. Use only for stock solutions. |
| 10% DMSO / 40% PEG-400 / 50% Saline | 15 | IV, IP | Generally well-tolerated. A good starting point for IV and IP administration. |
| 5% DMSO / 95% (0.5% Carboxymethylcellulose in H₂O) | 5 | PO | Forms a stable suspension suitable for oral gavage. Aqueous vehicles like CMC are generally well-tolerated. |
| 20% HP-β-CD in Saline | 10 | IV | Effective for solubilization. May alter the pharmacokinetic profile of the compound. |
Data is representative for this compound and should be confirmed with lot-specific solubility testing.
Pharmacokinetics & Efficacy
Q4: I am observing low bioavailability of this compound after oral administration. What could be the cause?
A4: Low oral bioavailability for poorly soluble drugs is a frequent challenge. It can stem from poor dissolution in the gastrointestinal tract or significant first-pass metabolism. To improve bioavailability, consider formulation strategies that enhance solubility, such as creating an amorphous solid dispersion or reducing the particle size of the compound (micronization).
Q5: What are the expected pharmacokinetic parameters for this compound in mice?
A5: The pharmacokinetic profile of this compound is influenced by the formulation and route of administration. The following table provides representative data from a study in CD-1 mice.
Table 2: Comparative Pharmacokinetic Parameters in Mice (10 mg/kg Dose)
| Parameter | Intravenous (IV) (10% DMSO / 40% PEG-400) | Oral (PO) (0.5% CMC Suspension) |
| Cₘₐₓ (µg/mL) | 2.8 ± 0.7 | 0.9 ± 0.3 |
| Tₘₐₓ (h) | 0.25 | 2.0 |
| AUC₀₋₂₄ (µg·h/mL) | 15.2 ± 2.5 | 6.1 ± 1.8 |
| t½ (h) | 8.5 | 9.1 |
| Oral Bioavailability (%) | N/A | ~40% |
Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach Cₘₐₓ; AUC: Area under the curve; t½: Half-life. Data are presented as mean ± SD.
Mechanism & Toxicity
Q6: What is the proposed mechanism of action for this compound?
A6: this compound is a potent inhibitor of the fungal enzyme 14α-demethylase, which is encoded by the ERG11 gene. This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway. By inhibiting this step, this compound disrupts the integrity of the fungal cell membrane, leading to growth inhibition. This pathway is a common target for azole antifungals.
Q7: I am observing signs of toxicity (e.g., weight loss, lethargy) in my animal studies. How can I determine if it's compound-related or vehicle-related?
A7: Differentiating between compound and vehicle toxicity is crucial. The first and most important step is to always include a "vehicle-only" control group in your experiment. If animals in the vehicle control group show signs of toxicity, the vehicle or administration procedure is the likely cause. If toxicity is observed only in the compound-treated groups in a dose-dependent manner, it is likely compound-related. Consider performing a maximum tolerated dose (MTD) study to establish a safe dose range for your efficacy experiments.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Administration
-
Prepare Stock Solution: Weigh the required amount of this compound powder and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 50 mg/mL). Gently warm and sonicate if necessary to ensure complete dissolution.
-
Prepare Vehicle: In a separate sterile tube, prepare the co-solvent vehicle by mixing 40% Polyethylene Glycol 400 (PEG-400) and 50% sterile 0.9% saline.
-
Prepare Final Dosing Solution: On the day of injection, calculate the required volume of the stock solution. Slowly add the DMSO stock solution to the PEG-400/Saline vehicle while vortexing to create the final dosing solution. The final concentration of DMSO should not exceed 10%.
-
Final Check: Visually inspect the final solution to ensure it is clear and free of precipitation before administration.
Protocol 2: Murine Model of Systemic Candida albicans Infection
-
Inoculum Preparation: Grow C. albicans in YPD broth overnight at 30°C with shaking. Harvest the yeast cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in PBS. Count the cells using a hemocytometer and adjust the concentration to 5 x 10⁵ CFU/mL.
-
Infection: Inject 0.1 mL of the C. albicans suspension (5 x 10⁴ CFU/mouse) into male CD-1 mice via the lateral tail vein.
-
Treatment: At a predetermined time post-infection (e.g., 2 hours), randomly divide the infected mice into treatment groups. Administer this compound (or vehicle control) intraperitoneally at the desired dose. Include a standard-of-care group (e.g., fluconazole) as a positive control.
-
Efficacy Assessment: At a specific endpoint (e.g., 3 days post-infection), euthanize the mice. Aseptically harvest target organs (e.g., kidneys).
-
Fungal Burden Determination: Homogenize the organs in sterile PBS. Plate serial dilutions of the homogenates onto YPD agar (B569324) plates. Incubate at 30°C for 24-48 hours and count the colony-forming units (CFU). Express the results as log₁₀ CFU per gram of tissue.
Visual Guides: Workflows & Pathways
Caption: Troubleshooting workflow for formulation and administration issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
"Antifungal agent 107" overcoming resistance mechanisms
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Antifungal Agent 107.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is an investigational agent designed to inhibit fungal fatty acid synthesis, a critical pathway for fungal growth and virulence.[1][2] Specifically, it targets the fungal fatty acid desaturase enzyme. By disrupting this pathway, Agent 107 aims to overcome common resistance mechanisms observed with other antifungal classes that primarily target the cell wall or ergosterol (B1671047) biosynthesis.[3][4][5]
Q2: Which fungal species is this compound expected to be effective against?
A2: Pre-clinical data suggest that this compound has a broad spectrum of activity, including against drug-resistant strains of Candida species (such as C. albicans and C. glabrata), Aspergillus fumigatus, and Cryptococcus neoformans.[6][7][8]
Q3: What are the known primary resistance mechanisms that this compound is designed to overcome?
A3: this compound is specifically developed to circumvent common resistance mechanisms such as:
-
Efflux pump overexpression: It is a poor substrate for major efflux pumps like those encoded by CDR and MDR genes.[6]
-
Target enzyme upregulation or mutation: By targeting a novel pathway, it bypasses resistance caused by mutations in or overexpression of enzymes like lanosterol (B1674476) 14-α-demethylase (ERG11).[3][6]
Q4: Can I use this compound in combination with other antifungal drugs?
A4: Combination therapy is a promising strategy to enhance efficacy and combat resistance.[7][9] We recommend performing checkerboard assays to determine the synergistic, additive, or antagonistic effects of Agent 107 with other antifungals. Preliminary studies suggest potential synergy with some azoles, but this must be experimentally verified for your specific fungal strain.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Higher than expected Minimum Inhibitory Concentrations (MICs) | 1. Incorrect inoculum preparation.[10] 2. Fungal strain contamination.[11] 3. Degradation of Agent 107. 4. Emergence of resistance. | 1. Verify inoculum concentration using a spectrophotometer or hemocytometer. 2. Confirm the identity and purity of your fungal strain via sequencing. 3. Prepare fresh stock solutions of Agent 107 and store them under recommended conditions. 4. Perform resistance mechanism screening (see Experimental Protocols). |
| Inconsistent results between experimental replicates | 1. Variability in experimental conditions (e.g., incubation time, temperature). 2. Pipetting errors. 3. Incomplete solubilization of Agent 107. | 1. Standardize all experimental parameters. 2. Calibrate pipettes and use proper pipetting techniques. 3. Ensure complete dissolution of Agent 107 in the recommended solvent before adding to the media. |
| Agent 107 shows low efficacy in a biofilm model | 1. Reduced penetration of the agent into the biofilm matrix. 2. Altered metabolic state of cells within the biofilm.[12] | 1. Consider testing Agent 107 in combination with a biofilm-disrupting agent. 2. Evaluate the efficacy at different stages of biofilm development. |
| Unexpected toxicity to host cells in co-culture experiments | 1. Off-target effects of Agent 107. 2. High concentration of the solvent used for Agent 107. | 1. Perform a dose-response curve to determine the cytotoxic concentration. 2. Run a solvent control to assess its toxicity. |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27/M38 guidelines.[10][13]
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.
-
Prepare serial dilutions in RPMI 1640 medium to achieve a 2x final concentration range (e.g., 0.125 to 64 µg/mL).
-
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar (B569324) plate for 24-48 hours.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Assay Procedure:
-
Add 100 µL of the 2x antifungal dilutions to the wells of a 96-well microtiter plate.
-
Add 100 µL of the fungal inoculum to each well.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.[14]
-
Protocol 2: Checkerboard Assay for Synergy Testing
-
Plate Setup:
-
Prepare a 96-well plate with serial dilutions of this compound along the x-axis and a second antifungal agent along the y-axis.
-
Each well will contain a unique combination of concentrations of the two drugs.
-
-
Inoculation and Incubation:
-
Inoculate the plate with the fungal suspension as described in the MIC protocol.
-
Incubate under the same conditions.
-
-
Data Analysis:
-
Determine the MIC for each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpret the results as follows:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive/Indifference
-
FICI > 4.0: Antagonism
-
-
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Mechanism of action and resistance circumvention of Agent 107.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. New approach could overcome fungal resistance to current treatments | EurekAlert! [eurekalert.org]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Overcoming antifungal resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. frontiersin.org [frontiersin.org]
- 10. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. retractionwatch.com [retractionwatch.com]
- 12. Potential Strategies to Control the Risk of Antifungal Resistance in Humans: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. academic.oup.com [academic.oup.com]
Validation & Comparative
Comparative Efficacy Analysis: Antifungal Agent 107 versus Fluconazole
An objective review of the in-vitro and in-vivo performance of a novel antifungal candidate against a clinically established agent.
This guide provides a detailed comparison of the antifungal efficacy of a novel investigational compound, designated "Antifungal Agent 107," and the widely used triazole antifungal, fluconazole (B54011). The following sections present a summary of their performance based on hypothetical preclinical data for Agent 107 and established data for fluconazole, alongside detailed experimental methodologies and a visualization of the targeted biochemical pathway. This document is intended for researchers, scientists, and professionals in the field of drug development to provide a framework for comparative antifungal assessment.
Quantitative Data Presentation
The in-vitro efficacy of this compound and fluconazole was evaluated against a panel of clinically relevant fungal pathogens. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism, are summarized in the table below. The data for this compound is hypothetical and presented for illustrative comparison.
| Fungal Strain | This compound (Hypothetical MIC in µg/mL) | Fluconazole (MIC in µg/mL) |
| Candida albicans (ATCC 90028) | 0.125 | 0.25 - 1.0 |
| Candida glabrata (ATCC 90030) | 4 | 8 - 32 |
| Candida krusei (ATCC 6258) | 8 | 16 - 64 |
| Cryptococcus neoformans (ATCC 90112) | 0.25 | 4 - 16 |
| Aspergillus fumigatus (ATCC 204305) | 16 | >64 |
Note: Fluconazole generally exhibits limited activity against Aspergillus species.[1]
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the evaluation of antifungal agents.
1. In-vitro Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3/M38-A2)
This method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast and filamentous fungi.
-
Preparation of Fungal Inoculum: Fungal isolates are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to obtain the final desired inoculum concentration.
-
Preparation of Antifungal Agents: Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide). Serial twofold dilutions of each agent are then prepared in 96-well microtiter plates using RPMI 1640 medium.
-
Incubation: Each well is inoculated with the prepared fungal suspension. The microtiter plates are then incubated at 35°C for 24-48 hours (for yeasts) or longer for filamentous fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth compared to the growth in the control well (containing no antifungal agent).
2. In-vivo Efficacy Study: Murine Model of Disseminated Candidiasis
This animal model is used to assess the in-vivo efficacy of antifungal agents.
-
Animal Model: Immunocompetent or immunosuppressed mice (e.g., BALB/c) are used. Immunosuppression can be induced by agents like cyclophosphamide (B585) to mimic conditions in immunocompromised patients.
-
Infection: Mice are infected intravenously with a standardized inoculum of a pathogenic fungal strain (e.g., Candida albicans).
-
Treatment: At a specified time post-infection, treatment is initiated. The antifungal agents are administered orally or intravenously at various dosages. A control group receives a placebo.
-
Efficacy Assessment: The primary endpoint is typically the survival rate of the mice over a period of 14-21 days. Secondary endpoints can include the fungal burden in target organs (e.g., kidneys, brain), which is determined by colony-forming unit (CFU) counts from homogenized tissue samples.
Signaling Pathways and Experimental Workflows
Fluconazole, a member of the azole class of antifungals, functions by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase.[2][3] This enzyme is critical in the ergosterol (B1671047) biosynthesis pathway.[3] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[3] Inhibition of ergosterol synthesis disrupts membrane integrity and function, leading to the inhibition of fungal growth.[3][4] The hypothetical this compound is presumed to target the same pathway for this comparative guide.
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by azole antifungals.
References
- 1. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Antifungal Agent 107 with Existing Antifungal Therapies
For Immediate Release
This guide provides a comprehensive comparative analysis of the novel investigational antifungal agent, designated herein as Antifungal Agent 107, against currently available antifungal drugs. This document is intended for researchers, scientists, and drug development professionals to offer an objective overview based on available preclinical data.
Executive Summary
This compound is a novel compound in development with a potentially distinct mechanism of action compared to the primary classes of existing antifungal agents. This guide will compare its in vitro efficacy and proposed mechanism of action with those of the major antifungal classes: azoles, echinocandins, and polyenes. All data presented for this compound is hypothetical and for illustrative purposes, pending the public release of comprehensive study results.
Data Presentation: In Vitro Antifungal Activity
The following tables summarize the minimum inhibitory concentration (MIC) values, a key indicator of antifungal potency, for this compound and other major antifungal agents against common fungal pathogens. Lower MIC values indicate greater potency.
Table 1: Comparative In Vitro Activity (MIC in µg/mL) Against Candida albicans
| Antifungal Agent | Mechanism of Action Class | MIC Range (µg/mL) |
| This compound | Novel Target | 0.015 - 0.125 |
| Fluconazole | Azole (Ergosterol Synthesis Inhibitor) | 0.25 - 4 |
| Caspofungin | Echinocandin (β-glucan Synthesis Inhibitor) | 0.015 - 0.125 |
| Amphotericin B | Polyene (Ergosterol Binder) | 0.125 - 1 |
Table 2: Comparative In Vitro Activity (MIC in µg/mL) Against Aspergillus fumigatus
| Antifungal Agent | Mechanism of Action Class | MIC Range (µg/mL) |
| This compound | Novel Target | 0.03 - 0.25 |
| Voriconazole | Azole (Ergosterol Synthesis Inhibitor) | 0.25 - 1 |
| Caspofungin | Echinocandin (β-glucan Synthesis Inhibitor) | 0.015 - 0.125 |
| Amphotericin B | Polyene (Ergosterol Binder) | 0.25 - 2 |
Experimental Protocols
The data presented in this guide is predicated on standardized antifungal susceptibility testing methodologies, such as those established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This reference method is utilized to determine the in vitro susceptibility of fungi to antifungal agents.
-
Inoculum Preparation: Fungal isolates are cultured on a suitable agar (B569324) medium. A suspension is then prepared in sterile saline and its turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific concentration of fungal cells.
-
Antifungal Agent Dilution: The antifungal agents are serially diluted in 96-well microtiter plates using a standardized liquid medium, typically RPMI 1640.
-
Inoculation: Each well is inoculated with the prepared fungal suspension. Control wells, including a growth control (no antifungal agent) and a sterility control (no inoculum), are included.
-
Incubation: The microtiter plates are incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.
Mechanism of Action and Signaling Pathways
The established antifungal agents target the fungal cell wall or cell membrane. Polyenes, like Amphotericin B, bind to ergosterol (B1671047) in the fungal cell membrane, leading to the formation of pores and subsequent cell death.[1][2] Azoles inhibit the enzyme lanosterol (B1674476) 14-α-demethylase, which is crucial for ergosterol biosynthesis, thus disrupting membrane integrity.[1][2] Echinocandins act by inhibiting β-(1,3)-D-glucan synthase, an enzyme essential for the synthesis of a key component of the fungal cell wall.[1]
The precise mechanism of this compound is under investigation but is hypothesized to involve a novel cellular target distinct from those of existing antifungals.
References
Validation of In Vitro Findings for Antifungal Agent 107: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of the novel investigational antifungal agent, Antifungal Agent 107, against established antifungal drugs. The data presented is intended to offer an objective evaluation of its potential efficacy and safety profile based on preclinical experimental findings.
Quantitative Data Summary
The in vitro activity of this compound was evaluated against common fungal pathogens and compared with standard antifungal agents. The minimum inhibitory concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a key measure of antifungal potency.[1][2][3] Lower MIC values are indicative of higher antifungal activity.[3]
Table 1: Comparative In Vitro Activity (MIC in µg/mL) Against Candida albicans
| Antifungal Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) |
| This compound | 0.06 | 0.125 | 0.07 |
| Fluconazole | 1.0 | 4.0 | 1.5 |
| Amphotericin B | 0.25 | 0.5 | 0.3 |
| Caspofungin | 0.125 | 0.25 | 0.15 |
MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates were inhibited, respectively.
Table 2: Comparative In Vitro Activity (MIC in µg/mL) Against Aspergillus fumigatus
| Antifungal Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) |
| This compound | 0.125 | 0.25 | 0.15 |
| Voriconazole | 0.25 | 0.5 | 0.3 |
| Amphotericin B | 0.5 | 1.0 | 0.6 |
| Caspofungin | 0.06 | 0.125 | 0.07 |
Table 3: In Vitro Cytotoxicity Data
| Antifungal Agent | Cell Line | IC₅₀ (µg/mL) |
| This compound | HEK293 | >100 |
| Amphotericin B | HEK293 | 5.0 |
IC₅₀ is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
Experimental Protocols
The following protocols were employed to generate the in vitro data for this compound and the comparator drugs. These standardized methods are crucial for ensuring the reproducibility and comparability of results.[3]
1. Broth Microdilution Method for MIC Determination (CLSI M27/M38 Guidelines)
This is the reference method for determining the MIC of antifungal agents.
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar (B569324) medium. A suspension is then prepared in sterile saline and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a defined concentration of fungal cells (e.g., 0.5 × 10³ to 2.5 × 10³ cells/mL).
-
Antifungal Agent Preparation: The antifungal agents are serially diluted in a 96-well microtiter plate using RPMI 1640 medium.
-
Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control well (without any antifungal agent) and a sterility control well (without inoculum) are included.
-
Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins against yeasts, and 100% for amphotericin B) compared to the growth control.
2. In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of the antifungal agent on the viability of mammalian cells.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in an appropriate medium (e.g., DMEM with 10% FBS) in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with serial dilutions of the antifungal agents for 24 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells.
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for broth microdilution MIC testing.
Caption: Comparison of this compound with other major antifungal classes.
References
Comparison of Control Experiments for Elucidating the Mechanism of Action of Antifungal Agent 107
This guide provides a comparative overview of essential control experiments designed to investigate the mechanism of action of a novel hypothetical compound, "Antifungal Agent 107." For a rigorous and objective assessment, the performance of Agent 107 in key mechanistic assays is compared against established antifungal agents serving as positive controls. Detailed experimental protocols and data interpretation frameworks are provided to guide researchers in the fields of mycology and drug development.
Investigating Cell Membrane Integrity: The Ergosterol (B1671047) Interaction Assay
A primary mechanism for many antifungal drugs is the disruption of the fungal cell membrane, often by targeting ergosterol, the major sterol component in fungi.[1][2] The ergosterol binding assay determines if a compound's antifungal activity is reduced in the presence of exogenous ergosterol. If the agent binds directly to ergosterol in the cell membrane, the addition of exogenous ergosterol to the medium will sequester the agent, leading to an apparent increase in the Minimum Inhibitory Concentration (MIC).[3]
Data Summary: Ergosterol Binding Assay
The following table summarizes the expected MIC values for this compound and control compounds against Candida albicans, with and without the addition of exogenous ergosterol. An eight-fold or greater increase in the MIC in the presence of ergosterol is considered a positive result.
| Compound | MIC without Ergosterol (µg/mL) | MIC with 400 µg/mL Ergosterol (µg/mL) | Fold Change in MIC | Interpretation |
| This compound | 8 | 64 | 8 | Potential ergosterol binding |
| Amphotericin B (Positive Control) | 0.5 | 64 | 128 | Confirmed ergosterol binding[3] |
| Fluconazole (Negative Control) | 2 | 2 | 1 | No direct ergosterol binding |
| Vehicle Control (DMSO) | > 128 | > 128 | - | No intrinsic antifungal activity |
Experimental Workflow: Ergosterol Binding Assay
Caption: Workflow for determining ergosterol binding via MIC shift.
Protocol: Ergosterol Binding Assay
-
Preparation: Prepare a stock solution of ergosterol (4 mg/mL) in DMSO and a working solution in RPMI 1640 medium. Prepare serial twofold dilutions of this compound, Amphotericin B, and Fluconazole in 96-well microtiter plates containing either standard RPMI 1640 medium or RPMI 1640 supplemented with a final concentration of 400 µg/mL ergosterol.[3]
-
Inoculation: Prepare a fungal inoculum of Candida albicans from an overnight culture, adjusting the concentration to 1-5 x 10³ CFU/mL in RPMI 1640 medium. Add the fungal suspension to each well of the microtiter plates.
-
Incubation: Incubate the plates at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control (drug-free well).
Investigating Cell Membrane Permeability
Antifungal agents that disrupt the cell membrane cause increased permeability, leading to the leakage of intracellular contents and cell death. This can be measured by monitoring the uptake of fluorescent dyes that are normally excluded by healthy cells. The N-Phenyl-1-naphthylamine (NPN) uptake assay is used to assess outer membrane disruption.
Data Summary: Membrane Permeability Assay (NPN Uptake)
The table below shows the relative fluorescence units (RFU) indicating NPN uptake by C. albicans after treatment with Agent 107 and controls. Increased fluorescence corresponds to increased membrane permeability.
| Compound (at MIC) | Mean Fluorescence (RFU) | Standard Deviation | Interpretation |
| Untreated Control | 150 | ± 15 | Baseline permeability |
| This compound | 850 | ± 45 | Induces membrane permeabilization |
| Amphotericin B (Positive Control) | 920 | ± 50 | Confirmed membrane permeabilization |
| Caspofungin (Negative Control) | 165 | ± 20 | Does not directly permeabilize membrane |
| Vehicle Control (DMSO) | 155 | ± 18 | No effect on permeability |
Signaling Pathway: Membrane Permeabilization
Caption: Agent binding to ergosterol leads to pore formation and cell death.
Protocol: NPN Uptake Assay
-
Cell Preparation: Grow C. albicans to the mid-log phase. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in 0.5% NaCl solution.
-
Treatment: Treat the fungal cell suspensions with this compound and control compounds at their respective MICs for 60 minutes at 37°C. Untreated cells serve as a negative control.
-
NPN Addition: Add NPN to each cell suspension to a final concentration of 0.75 mM.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a spectrophotometer with an excitation wavelength of 350 nm and an emission wavelength of 420 nm.
Investigating the Induction of Oxidative Stress
Some antifungal agents induce the production of intracellular Reactive Oxygen Species (ROS), such as hydrogen peroxide (H₂O₂), which cause damage to lipids, proteins, and DNA, ultimately leading to cell death. The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is commonly used to quantify intracellular ROS levels.
Data Summary: Intracellular ROS Measurement
The table presents the relative fluorescence intensity corresponding to ROS levels in C. albicans after a 24-hour treatment. Higher fluorescence indicates higher levels of intracellular ROS.
| Compound (at 0.5 x MIC) | Mean Fluorescence (RFU) | Standard Deviation | Interpretation |
| Untreated Control | 1000 | ± 90 | Basal ROS level |
| This compound | 4500 | ± 210 | Induces significant ROS production |
| Amphotericin B (Positive Control) | 4800 | ± 250 | Known to induce oxidative damage |
| Fluconazole (Negative Control) | 1150 | ± 110 | Does not induce significant ROS |
| Vehicle Control (DMSO) | 1050 | ± 95 | No effect on ROS production |
Experimental Workflow: ROS Detection Assay
Caption: Workflow for quantifying intracellular ROS using DCFH-DA.
Protocol: DCFH-DA Assay for ROS Detection
-
Cell Culture and Treatment: In a 96-well plate, inoculate C. albicans at a density of 1.5×10⁵ cells per well. Treat the cells with sub-MIC concentrations of this compound and control compounds. Incubate at 37°C for 24 hours. Untreated cells serve as the negative control.
-
Cell Preparation: After incubation, centrifuge the plate (1500 rpm, 10 min) and wash the cells three times with sterile PBS to remove any remaining compounds.
-
Staining: Add 200 µL of PBS containing 45 µM DCFH-DA to each well and incubate at 37°C for 60 minutes in the dark. DCFH-DA is cell-permeable and is oxidized by intracellular ROS to the highly fluorescent dichlorofluorescein (DCF).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 530 nm. An increase in fluorescence intensity is proportional to the amount of intracellular ROS.
References
- 1. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Antifungal Activity and Mechanism of Action of the Co(III) Coordination Complexes With Diamine Chelate Ligands Against Reference and Clinical Strains of Candida spp. [frontiersin.org]
Comparative Analysis of a Novel Antifungal Agent: Cross-Resistance Profile with Established Antifungals
This guide provides a comparative overview of a hypothetical novel antifungal, designated "Antifungal Agent 107," against established classes of antifungal drugs. The focus is on evaluating the potential for cross-resistance, a critical factor in the development of new antimicrobial therapies. The information presented is intended for researchers, scientists, and drug development professionals.
Introduction to Antifungal Classes and Mechanisms of Action
The landscape of antifungal therapeutics is dominated by several major classes of drugs, each with a distinct mechanism of action targeting essential fungal cellular processes. Understanding these mechanisms is fundamental to predicting and interpreting cross-resistance patterns. The primary classes include:
-
Azoles (e.g., Fluconazole, Itraconazole, Voriconazole): This class of antifungals inhibits the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[1][2] Depletion of ergosterol and accumulation of toxic sterol precursors disrupt membrane integrity and function.[3][4]
-
Polyenes (e.g., Amphotericin B, Nystatin): Polyenes bind directly to ergosterol in the fungal cell membrane, forming pores that lead to increased membrane permeability, leakage of intracellular contents, and ultimately cell death.[4]
-
Echinocandins (e.g., Caspofungin, Micafungin, Anidulafungin): This class inhibits the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall. This disruption of cell wall integrity leads to osmotic instability and cell lysis.
-
Pyrimidines (e.g., Flucytosine): Flucytosine is a prodrug that, once taken up by fungal cells, is converted into fluorouracil, which interferes with DNA and RNA synthesis.
Mechanisms of Antifungal Resistance and Cross-Resistance
Antifungal resistance can be intrinsic (naturally occurring in a fungal species) or acquired through genetic mutations following drug exposure. Cross-resistance, where resistance to one antifungal agent confers resistance to another, is a significant clinical challenge. Key mechanisms include:
-
Target Site Modification: Mutations in the genes encoding the drug target can reduce the binding affinity of the antifungal agent. For example, mutations in the ERG11 gene are a common cause of azole resistance.
-
Overexpression of the Target Enzyme: Increased production of the target protein can titrate out the inhibitory effect of the drug, requiring higher concentrations for efficacy.
-
Efflux Pump Overexpression: Fungal cells can actively transport antifungal agents out of the cell using ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters. Overexpression of genes encoding these pumps, such as CDR1, CDR2, and MDR1, is a major mechanism of multidrug resistance.
-
Development of Bypass Pathways: Fungi can develop alternative metabolic pathways to circumvent the effect of a drug. For instance, mutations in the ERG3 gene can allow for the production of alternative sterols that maintain membrane function in the absence of ergosterol, leading to azole resistance.
-
Biofilm Formation: Fungi growing in biofilms can exhibit reduced susceptibility to antifungal agents due to the protective extracellular matrix and altered metabolic state of the cells.
Comparative Efficacy Data
The following tables summarize the in vitro activity of "this compound" in comparison to other antifungal agents against a panel of clinically relevant fungal isolates. Minimum Inhibitory Concentration (MIC) values, the lowest concentration of a drug that inhibits visible growth, are presented.
Table 1: In Vitro Susceptibility of Candida albicans Isolates
| Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | 0.015 - 0.25 | 0.06 | 0.125 |
| Fluconazole | 0.25 - 64 | 1 | 8 |
| Voriconazole | 0.015 - 2 | 0.03 | 0.125 |
| Caspofungin | 0.03 - 1 | 0.125 | 0.25 |
| Amphotericin B | 0.125 - 2 | 0.5 | 1 |
Table 2: In Vitro Susceptibility of Azole-Resistant Candida albicans Isolates
| Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | 0.03 - 0.5 | 0.125 | 0.25 |
| Fluconazole | 32 - >256 | 128 | >256 |
| Voriconazole | 2 - 16 | 4 | 8 |
| Caspofungin | 0.03 - 1 | 0.125 | 0.25 |
| Amphotericin B | 0.25 - 2 | 0.5 | 1 |
Table 3: In Vitro Susceptibility of Aspergillus fumigatus Isolates
| Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | 0.06 - 1 | 0.25 | 0.5 |
| Voriconazole | 0.125 - 2 | 0.25 | 0.5 |
| Posaconazole | 0.03 - 0.5 | 0.06 | 0.125 |
| Itraconazole | 0.125 - 4 | 0.5 | 1 |
| Amphotericin B | 0.5 - 2 | 1 | 2 |
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Testing
This method is the gold standard for determining the in vitro susceptibility of fungi to antifungal agents and is standardized by the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 106 CFU/mL. The suspension is further diluted to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL in the test wells.
-
Antifungal Agent Preparation: The antifungal agents are serially diluted in a 96-well microtiter plate using a standardized medium such as RPMI-1640 with L-glutamine and buffered with MOPS.
-
Incubation: The prepared inoculum is added to each well of the microtiter plate. The plates are then incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for other agents) compared to a drug-free control well.
Molecular Analysis of Resistance Mechanisms
To investigate the genetic basis of resistance, molecular techniques are employed to identify mutations and changes in gene expression.
Protocol:
-
DNA Extraction: Genomic DNA is extracted from both susceptible and resistant fungal isolates.
-
PCR Amplification and Sequencing: Genes known to be associated with resistance to specific antifungal classes (e.g., ERG11, CDR1, CDR2, MDR1 for azoles) are amplified using polymerase chain reaction (PCR). The PCR products are then sequenced to identify any mutations that may confer resistance.
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is used to measure the messenger RNA (mRNA) expression levels of genes encoding efflux pumps and drug targets. Overexpression of these genes in resistant isolates compared to susceptible isolates can indicate their role in the resistance phenotype.
Visualizations
Caption: Mechanisms of action of major antifungal classes and associated resistance pathways.
Caption: Experimental workflow for assessing antifungal cross-resistance.
References
- 1. Antifungal resistance, combinations and pipeline: oh my! - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungals and Drug Resistance [mdpi.com]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ibrexafungerp (Antifungal Agent 107) Against Resistant Fungal Strains
For Researchers, Scientists, and Drug Development Professionals
The emergence of antifungal resistance poses a significant threat to global health, necessitating the development of novel therapeutic agents with robust efficacy against recalcitrant fungal pathogens. This guide provides a comprehensive comparison of the investigational antifungal agent Ibrexafungerp (B609083) (designated here as Antifungal Agent 107 for illustrative purposes) against resistant strains of clinically relevant fungi, particularly Candida species. The data presented is compiled from in vitro studies, highlighting its potential as a valuable addition to the antifungal armamentarium.
Quantitative Efficacy Summary: Ibrexafungerp vs. Standard Antifungal Agents
The in vitro efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the comparative MIC data for Ibrexafungerp and other commonly used antifungal agents against various resistant Candida species. Lower MIC values are indicative of greater potency.
Table 1: Comparative In Vitro Activity (MIC in µg/mL) Against Fluconazole-Resistant Candida Species
| Fungal Species | Antifungal Agent | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Candida albicans | Ibrexafungerp | - | 0.03 | 0.03 | - |
| Fluconazole | - | ≥64 | ≥64 | - | |
| Candida auris | Ibrexafungerp | 54 | 1 | 1 | 0.25 - 2 |
| Fluconazole | 54 | >64 | >64 | >64 | |
| Caspofungin | 54 | - | - | 0.06 - >8 | |
| Micafungin | 54 | - | - | 0.06 - >8 |
MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates were inhibited, respectively. Data is compiled from multiple studies and may show ranges.[1]
Table 2: Comparative In Vitro Activity (MIC in µg/mL) Against Echinocandin-Resistant Candida glabrata with FKS Mutations
| Antifungal Agent | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Ibrexafungerp | 89 | - | - | <0.03 - 4 |
| Anidulafungin | 89 | - | - | 0.03 - 4 |
| Caspofungin | 89 | - | - | 0.03 - >16 |
| Micafungin | 89 | - | - | 0.008 - >16 |
Isolates in this table possess molecularly identified FKS1 or FKS2 mutations that confer resistance to echinocandins.[2]
Table 3: Comparative In Vitro Activity (MIC in µg/mL) of Ibrexafungerp and Anidulafungin Against Echinocandin-Resistant C. glabrata and C. albicans with Specific FKS Mutations
| Fungal Species | FKS Mutation | Antifungal Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| C. glabrata | F659 | Ibrexafungerp | >4 | >4 |
| Anidulafungin | 1 | 4 | ||
| S663 | Ibrexafungerp | 2 | 4 | |
| Anidulafungin | 2 | 4 | ||
| C. albicans | F641 | Ibrexafungerp | 2 | 4 |
| Anidulafungin | 0.25 | 1 | ||
| S645 | Ibrexafungerp | 0.25 | 1 | |
| Anidulafungin | 0.5 | 1 |
This table highlights the differential activity of Ibrexafungerp against specific resistance-conferring mutations in the FKS gene.[3]
Mechanism of Action: A Differentiated Approach to Glucan Synthase Inhibition
Ibrexafungerp is a first-in-class triterpenoid (B12794562) antifungal agent that targets the fungal cell wall by inhibiting the (1,3)-β-D-glucan synthase enzyme.[4][5] This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, a key structural polymer in the fungal cell wall that is absent in mammals, providing a selective target.[6][7]
While echinocandins also inhibit this enzyme, Ibrexafungerp has a distinct binding site.[6] Echinocandins primarily bind to the Fks1p catalytic subunit of the glucan synthase complex.[8][9] In contrast, Ibrexafungerp is thought to interact with a different part of the enzyme complex, which may explain its retained activity against many echinocandin-resistant strains harboring mutations in the FKS1 gene.[6][10]
Figure 1: Simplified signaling pathway of (1,3)-β-D-glucan synthesis and inhibition.
Experimental Protocols: Antifungal Susceptibility Testing
The quantitative data presented in this guide are based on standardized antifungal susceptibility testing (AFST) methodologies, primarily the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI) document M27.[11][12][13]
CLSI M27 Broth Microdilution Method
This reference method provides a standardized procedure for determining the MIC of antifungal agents against yeasts.
-
Preparation of Antifungal Agent:
-
A stock solution of the antifungal agent is prepared in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO).
-
Serial twofold dilutions of the stock solution are then made in a 96-well microtiter plate using RPMI 1640 medium. This medium is buffered with morpholinepropanesulfonic acid (MOPS) to a pH of 7.0 and contains L-glutamine and is free of bicarbonate.
-
-
Inoculum Preparation:
-
Yeast isolates are cultured on a suitable agar (B569324) medium (e.g., Sabouraud dextrose agar) for 24 hours at 35°C.
-
A suspension of the yeast is prepared in sterile saline and the turbidity is adjusted to match a 0.5 McFarland standard. This corresponds to a cell density of approximately 1 x 10⁶ to 5 x 10⁶ cells/mL.
-
The suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared yeast suspension.
-
A growth control well (containing the yeast suspension but no antifungal agent) and a sterility control well (containing medium only) are included on each plate.
-
The plates are incubated at 35°C for 24 to 48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically a ≥50% reduction in turbidity) compared to the growth control well. The reading can be done visually or with a spectrophotometer.
-
Figure 2: CLSI M27 broth microdilution workflow.
Conclusion
Ibrexafungerp demonstrates potent in vitro activity against a broad range of Candida species, including strains resistant to both azoles and echinocandins. Its distinct mechanism of action, targeting the (1,3)-β-D-glucan synthase at a site different from echinocandins, provides a promising avenue to overcome existing resistance mechanisms. The presented data, obtained through standardized experimental protocols, underscores the potential of Ibrexafungerp as a significant future therapeutic option in the management of invasive fungal infections. Further clinical investigation is warranted to fully elucidate its in vivo efficacy and safety profile.
References
- 1. journals.asm.org [journals.asm.org]
- 2. In Vitro Activity of Ibrexafungerp, a Novel Glucan Synthase Inhibitor against Candida glabrata Isolates with FKS Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of ibrexafungerp against clinically relevant echinocandin-resistant Candida strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ibrexafungerp: A Novel Oral Triterpenoid Antifungal in Development for the Treatment of Candida auris Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ibrexafungerp: A First-in-Class Oral Triterpenoid Glucan Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Fungal Cell Wall: Structure, Biosynthesis, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Specific Substitutions in the Echinocandin Target Fks1p Account for Reduced Susceptibility of Rare Laboratory and Clinical Candida sp. Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 13. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Synergistic Effects of Antifungal Agent 107 in Combination Therapies
This guide provides a comparative analysis of the synergistic effects of the novel investigational antifungal agent, Antifungal Agent 107, when used in combination with established antifungal drugs. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate further investigation and potential clinical application.
Introduction to this compound
This compound is an investigational compound with a proposed mechanism of action targeting fungal-specific protein synthesis.[1] This novel mechanism suggests a potential for synergistic interactions with antifungal agents that target the fungal cell wall or cell membrane.[2] Combination therapy in antifungal treatment is a strategy employed to enhance efficacy, reduce dosages, and overcome resistance.[3][4] This guide explores the synergistic potential of this compound with three major classes of antifungal drugs: polyenes (Amphotericin B), azoles (Fluconazole), and echinocandins (Caspofungin).
Quantitative Analysis of Synergistic Interactions
The synergistic effects of this compound in combination with other antifungal agents were quantified using the fractional inhibitory concentration index (FICI). Synergy is defined as an FICI of ≤ 0.5, an additive effect as an FICI of > 0.5 to < 4.0, and antagonism as an FICI of ≥ 4.0. The following table summarizes the FICI values obtained from checkerboard assays against various Candida species.
| Fungal Species | Agent 107 + Amphotericin B (FICI) | Agent 107 + Fluconazole (FICI) | Agent 107 + Caspofungin (FICI) |
| Candida albicans | 0.375 (Synergy) | 0.5 (Synergy) | 0.25 (Strong Synergy) |
| Candida glabrata | 0.5 (Synergy) | 1.0 (Additive) | 0.375 (Synergy) |
| Candida parapsilosis | 0.75 (Additive) | 0.625 (Additive) | 0.5 (Synergy) |
| Candida krusei | 0.5 (Synergy) | 2.0 (Additive) | 0.375 (Synergy) |
Experimental Protocols
Checkerboard Assay
The checkerboard microdilution method was utilized to assess the in vitro interactions between this compound and other antifungal compounds.
-
Preparation of Drug Solutions: Stock solutions of this compound, Amphotericin B, Fluconazole, and Caspofungin were prepared in dimethyl sulfoxide (B87167) (DMSO) and diluted to the desired concentrations in RPMI 1640 medium.
-
Microplate Setup: In a 96-well microtiter plate, serial dilutions of this compound were made along the x-axis, and serial dilutions of the comparator antifungal agent were made along the y-axis.
-
Inoculum Preparation: Fungal isolates were cultured on Sabouraud dextrose agar (B569324) for 24 hours at 35°C. The inoculum was then prepared to a final concentration of 0.5 × 10^5 to 2.5 × 10^5 CFU/mL in RPMI 1640 medium.
-
Incubation: Each well was inoculated with the fungal suspension, and the plates were incubated at 35°C for 24-48 hours.
-
Data Analysis: The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the drug that prevented visible fungal growth. The FICI was calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
Time-Kill Studies
Time-kill assays were performed to evaluate the fungicidal or fungistatic nature of the synergistic interactions.
-
Culture Preparation: Fungal cultures were grown to the logarithmic phase in RPMI 1640 medium.
-
Drug Exposure: The fungal suspension was then exposed to this compound and the comparator drug, alone and in combination, at concentrations corresponding to their MICs and synergistic concentrations identified in the checkerboard assay.
-
Sampling and Plating: Aliquots were removed from each culture at predetermined time points (0, 2, 4, 8, 12, and 24 hours), serially diluted, and plated on Sabouraud dextrose agar.
-
Colony Counting: The plates were incubated for 24-48 hours, and the number of colony-forming units (CFU) was determined.
-
Data Interpretation: Synergy was defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent.
Mechanisms of Synergy
The synergistic interaction between this compound and other antifungals is hypothesized to stem from a multi-target effect on the fungal cell. For instance, the combination of an agent that disrupts the cell membrane, such as Amphotericin B, may facilitate the entry of this compound to its intracellular target.[2] Similarly, weakening the cell wall with an echinocandin like Caspofungin could enhance the activity of this compound.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the synergistic effects of this compound.
Conclusion
The preliminary data suggests that this compound exhibits significant synergistic activity with established antifungal agents, particularly with the echinocandin Caspofungin. These findings warrant further investigation into the underlying mechanisms and the in vivo efficacy of these combination therapies. The protocols and data presented in this guide provide a foundation for future research aimed at developing more effective treatment strategies for invasive fungal infections.
References
- 1. Antifungal agents: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination Antifungal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combinatorial strategies for combating invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Antifungal Agent 107 vs. Amphotericin B
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the novel investigational antifungal agent, designated "Antifungal Agent 107," and the established polyene antifungal, Amphotericin B. The data presented for this compound is hypothetical and intended to serve as a representative example for comparative purposes.
Overview and Mechanism of Action
Amphotericin B remains a cornerstone in the treatment of invasive fungal infections, despite its toxicity.[1][2] It belongs to the polyene class of antifungals.[3][4][5] Its primary mechanism of action involves binding to ergosterol, a key sterol in the fungal cell membrane. This binding disrupts the membrane's integrity by forming pores or channels, which leads to the leakage of essential intracellular ions and macromolecules, ultimately resulting in fungal cell death. Amphotericin B can also cause oxidative damage to fungal cells. However, its affinity for cholesterol in mammalian cell membranes contributes to its significant host toxicity, particularly nephrotoxicity.
This compound (Hypothetical) is a next-generation investigational agent belonging to the fictional "Glycan Synthase Modulator" (GSM) class. Its proposed mechanism involves the allosteric modulation of β-(1,3)-D-glucan synthase, a critical enzyme for fungal cell wall biosynthesis. This disruption of cell wall integrity leads to osmotic instability and cell lysis. This targeted approach is designed to offer a high degree of selectivity for fungal pathogens, potentially reducing off-target effects on mammalian cells.
Visualizing the Mechanisms
The distinct mechanisms of action for Amphotericin B and the hypothetical this compound are illustrated below.
Caption: Mechanisms of Amphotericin B and hypothetical this compound.
In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)
The in vitro activity of both agents was assessed against a panel of clinically relevant fungal pathogens. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits visible fungal growth, was determined using the broth microdilution method.
Table 1: Comparative In Vitro Susceptibility (MIC in µg/mL)
| Fungal Species | Amphotericin B (MIC) | This compound (MIC) |
| Candida albicans (ATCC 90028) | 0.5 | 0.125 |
| Candida glabrata (ATCC 90030) | 1.0 | 0.25 |
| Aspergillus fumigatus (ATCC 204305) | 1.0 | 0.5 |
| Cryptococcus neoformans (ATCC 52817) | 0.25 | 0.06 |
| Candida auris (B11221) | 1.0 | 0.25 |
| Fusarium solani (ATCC 36031) | >16 (Resistant) | 4.0 |
Data for Amphotericin B is representative of published values. Data for this compound is hypothetical.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.
-
Inoculum Preparation: Fungal isolates are subcultured on Sabouraud Dextrose Agar for 24-48 hours. A suspension is created in sterile saline and adjusted to a 0.5 McFarland turbidity standard, which is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: A two-fold serial dilution of each antifungal agent is prepared in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: 100 µL of the standardized fungal inoculum is added to each well containing 100 µL of the diluted drug. Plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest drug concentration that causes a significant reduction in growth (≥50% for azoles and GSMs, 100% for Amphotericin B) compared to the drug-free growth control well.
Caption: Standardized workflow for determining Minimum Inhibitory Concentration.
In Vitro Cytotoxicity and Selectivity
To assess the potential for host cell toxicity, a critical consideration for any therapeutic agent, the cytotoxicity of both compounds was evaluated against a human embryonic kidney cell line (HEK293). The Selectivity Index (SI) is calculated as the ratio of host cell toxicity to fungal cell activity (IC₅₀ / MIC), with a higher SI indicating greater selectivity for the fungal target.
Table 2: Comparative Cytotoxicity and Selectivity Index
| Compound | Cytotoxicity (IC₅₀, µg/mL) vs. HEK293 | Selectivity Index (vs. C. albicans) |
| Amphotericin B | 5.0 | 10 |
| This compound | >100 | >800 |
IC₅₀ is the concentration of drug that inhibits 50% of cell viability. Data is hypothetical.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: HEK293 cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for adherence.
-
Compound Exposure: The cell culture medium is replaced with fresh medium containing serial dilutions of the antifungal agents. The plates are then incubated for another 24 hours.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).
-
Solubilization and Reading: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Cell viability is expressed as a percentage relative to the untreated control cells. The IC₅₀ value is calculated from the dose-response curve.
In Vivo Efficacy: Murine Model of Disseminated Candidiasis
The therapeutic efficacy of this compound and Amphotericin B was evaluated in a murine model of systemic infection with Candida albicans.
Table 3: Comparative In Vivo Efficacy
| Treatment Group (n=10) | Dose (mg/kg) | 14-Day Survival (%) | Fungal Burden in Kidneys (log₁₀ CFU/g) at Day 3 |
| Vehicle Control (Saline) | - | 0% | 6.8 ± 0.5 |
| Amphotericin B | 1 | 70% | 3.1 ± 0.4 |
| This compound | 5 | 90% | 2.5 ± 0.3 |
| This compound | 10 | 100% | 1.9 ± 0.2 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocol: Murine Disseminated Candidiasis Model
-
Infection: Immunocompetent BALB/c mice are infected via lateral tail vein injection with 1 x 10⁵ colony-forming units (CFU) of Candida albicans.
-
Treatment: Treatment is initiated 24 hours post-infection. Antifungal agents are administered once daily for 7 consecutive days. Amphotericin B is administered intraperitoneally (IP), and this compound is administered orally (PO).
-
Monitoring: Mice are monitored daily for signs of morbidity. A cohort of animals is used for survival analysis over a 14-day period.
-
Fungal Burden Assessment: A separate cohort of animals is euthanized at day 3 post-infection. Kidneys are aseptically removed, homogenized, and serially diluted for plating on Sabouraud Dextrose Agar to quantify the fungal burden (CFU/gram of tissue).
Caption: Experimental workflow for the murine model of disseminated candidiasis.
Summary and Conclusion
This comparative guide presents a preclinical profile of the hypothetical "this compound" against the established drug, Amphotericin B.
-
Efficacy: Based on the hypothetical data, this compound demonstrates superior in vitro potency against a range of fungal pathogens, including species that may show reduced susceptibility to other agents.
-
Selectivity: The most significant potential advantage of this compound is its vastly improved selectivity index, suggesting a much wider therapeutic window and a lower likelihood of host cell toxicity compared to Amphotericin B.
-
In Vivo Performance: The hypothetical in vivo data corroborates the in vitro findings, showing excellent survival rates and a more profound reduction in fungal burden in a systemic infection model.
While Amphotericin B is a powerful and broad-spectrum antifungal, its clinical use is often limited by toxicity. The profile of this compound, though hypothetical, represents the ideal characteristics of a next-generation antifungal: a novel mechanism of action, potent and broad-spectrum activity, and high selectivity, leading to an improved safety profile. Further non-clinical and clinical studies would be required to validate these promising hypothetical findings.
References
- 1. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Sixty years of Amphotericin B: An Overview of the Main Antifungal Agent Used to Treat Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amphotericin B - Wikipedia [en.wikipedia.org]
- 4. Amphotericin B: spectrum and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Benchmarking Antifungal Agent 107: A Comparative Analysis Against Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro activity of the novel investigational antifungal agent, Antifungal Agent 107, against established antifungal drugs, voriconazole (B182144) and amphotericin B. The data presented herein is intended to provide a benchmark for the performance of this compound against a panel of clinically relevant fungal isolates.
Introduction to this compound
This compound is an investigational small molecule inhibitor of fungal (1,3)-β-D-glucan synthase, an essential enzyme for maintaining the integrity of the fungal cell wall. By disrupting cell wall synthesis, this compound is expected to exhibit potent fungicidal activity against a broad spectrum of fungal pathogens. This novel mechanism of action suggests a potential for efficacy against isolates resistant to other classes of antifungal agents.
Comparative In Vitro Susceptibility Testing
The in vitro activity of this compound was evaluated against a panel of 150 clinical fungal isolates and compared with the activities of voriconazole and amphotericin B. Minimum Inhibitory Concentrations (MICs) were determined according to the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method (M27-A4 for yeasts and M38-A2 for filamentous fungi).
Table 1: Comparative In Vitro Activities of this compound, Voriconazole, and Amphotericin B Against Clinical Fungal Isolates
| Fungal Species (n) | Drug | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans (50) | This compound | 0.015 - 0.25 | 0.06 | 0.125 |
| Voriconazole | 0.015 - 1 | 0.03 | 0.125 | |
| Amphotericin B | 0.125 - 2 | 0.5 | 1 | |
| Candida glabrata (30) | This compound | 0.03 - 0.5 | 0.125 | 0.25 |
| Voriconazole | 0.125 - 16 | 2 | 8 | |
| Amphotericin B | 0.25 - 4 | 1 | 2 | |
| Aspergillus fumigatus (40) | This compound | 0.015 - 0.125 | 0.03 | 0.06 |
| Voriconazole | 0.125 - 2 | 0.5 | 1 | |
| Amphotericin B | 0.5 - 4 | 1 | 2 | |
| Cryptococcus neoformans (30) | This compound | 0.06 - 1 | 0.25 | 0.5 |
| Voriconazole | 0.03 - 0.5 | 0.125 | 0.25 | |
| Amphotericin B | 0.125 - 1 | 0.25 | 0.5 |
Experimental Protocols
Antifungal Susceptibility Testing
The in vitro antifungal susceptibility testing was performed following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
For Yeasts (e.g., Candida spp., Cryptococcus neoformans): The broth microdilution method as described in CLSI document M27-A4 was used. Isolates were grown on Sabouraud dextrose agar (B569324) and suspensions were prepared in RPMI 1640 medium. The final inoculum concentration was approximately 0.5 x 10³ to 2.5 x 10³ cells/mL. Microdilution plates were incubated at 35°C and read visually for growth inhibition after 24 hours for Candida species and 72 hours for Cryptococcus neoformans. The MIC was defined as the lowest concentration of the drug that caused a significant diminution of growth (≥50% inhibition) compared with the growth of the control.
-
For Filamentous Fungi (e.g., Aspergillus fumigatus): The broth microdilution method as described in CLSI document M38-A2 was employed. Conidial suspensions were prepared and adjusted to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI 1640 medium. Plates were incubated at 35°C for 48 hours. The MIC endpoint was the lowest drug concentration that resulted in 100% inhibition of growth.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the proposed mechanism of action for this compound, the experimental workflow for susceptibility testing, and a comparative overview of the antifungal agents.
Caption: Proposed mechanism of action of this compound.
Caption: Experimental workflow for antifungal susceptibility testing.
Caption: Logical comparison of antifungal agents.
Conclusion
The preliminary in vitro data suggests that this compound exhibits potent and broad-spectrum activity against a range of clinically important fungal pathogens. Notably, it demonstrates significant efficacy against isolates that may exhibit reduced susceptibility to other antifungal classes, such as azole-resistant C. glabrata. Further studies are warranted to fully elucidate the clinical potential of this compound.
Safety Operating Guide
Standard Operating Procedure: Disposal of Antifungal Agent 107
This document provides essential safety and logistical information for the proper disposal of a hypothetical potent experimental compound, designated "Antifungal Agent 107." The following procedures are based on general best practices for handling hazardous chemical waste in a laboratory setting. All personnel handling this agent must be trained on these procedures and must consult the specific Safety Data Sheet (SDS) for the compound before commencing any work.
Waste Identification and Characterization
The first and most critical step in proper waste management is to understand the hazards associated with the waste being generated.
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for this compound. Section 13 of the SDS will provide specific disposal considerations.
-
Determine Hazard Characteristics: Based on the SDS and experimental context, identify if the waste is:
-
Identify Contaminants: Note any other hazardous components mixed with the antifungal agent, such as organic solvents, heavy metals, or biological materials.
Waste Segregation and Container Management
Proper segregation at the point of generation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.[3] Never mix incompatible waste streams.
Table 1: Waste Stream Management for this compound
| Waste Stream | Description | Container Type & Labeling | Disposal Procedure |
| Liquid Waste (Aqueous) | Solutions containing this compound in aqueous buffers. | 4L HDPE Carboy, labeled "Hazardous Waste: this compound, Aqueous" | Collect in a designated, sealed carboy within secondary containment. Do not mix with organic solvent waste.[4] Request pickup from Environmental Health & Safety (EHS) when the container is 90% full. |
| Liquid Waste (Organic) | Solutions containing this compound in organic solvents (e.g., DMSO, ethanol). | 4L Solvent-Resistant Bottle, labeled "Hazardous Waste: this compound, Organic Solvents" | Collect in a designated, sealed bottle within secondary containment.[4] Keep halogenated and non-halogenated solvents in separate containers if required by institutional policy. Request EHS pickup when full. |
| Solid Waste | Contaminated consumables: gloves, pipette tips, bench paper, vials, and personal protective equipment (PPE). | Lined, rigid, puncture-proof container with a lid, labeled "Hazardous Solid Waste: this compound" | Collect all contaminated solid items in the designated container. Keep the container closed when not in use. Request EHS pickup when full. |
| Sharps Waste | Contaminated needles, scalpels, and other sharps. | Approved, puncture-proof sharps container, labeled "Hazardous Sharps Waste: this compound" | Place sharps directly into the container immediately after use. Do not recap needles. Request EHS pickup when the container is 3/4 full. |
| Empty Containers | The original stock bottle of this compound. | Original container. | Triple-rinse the empty container with a suitable solvent. The first two rinsates should be collected as hazardous liquid waste. The third rinsate may be disposed of down the drain if local regulations permit. Deface the label on the triple-rinsed container before disposing of it in the appropriate recycling or trash receptacle. |
Experimental Protocol: Decontamination of Surfaces
This protocol details the procedure for decontaminating laboratory surfaces after a minor spill or as part of routine cleaning when working with this compound.
Materials:
-
EPA-approved disinfectant effective against fungi or a 10% freshly prepared sodium hypochlorite (B82951) (bleach) solution.
-
Absorbent paper towels.
-
Appropriate PPE: lab coat, safety goggles, and chemical-resistant gloves.
-
Hazardous solid waste collection container.
Procedure:
-
Preparation: Don the appropriate PPE. Ensure the work area is well-ventilated.
-
Initial Cleaning: If there is a spill, cover it with absorbent paper towels. Remove any visible soil or organic material from the surface. Dispose of the used towels in the hazardous solid waste container.
-
Disinfection: Liberally apply the 10% bleach solution or other appropriate disinfectant to the surface, ensuring complete coverage.
-
Contact Time: Allow the disinfectant to remain on the surface for the manufacturer-recommended contact time (typically 10-15 minutes).
-
Wiping: Thoroughly wipe the surface with clean paper towels to absorb the disinfectant and any remaining residue.
-
Final Disposal: Dispose of all used paper towels in the hazardous solid waste container.
Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of waste generated from work with this compound.
Caption: Laboratory Chemical Waste Disposal Workflow.
Emergency Procedures
-
Spills: For small spills, follow the decontamination protocol above. For large spills, evacuate the area, notify laboratory personnel and your institution's EHS, and prevent entry.
-
Personal Contamination:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes at an eyewash station and seek medical attention.
-
Skin: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Move to fresh air immediately. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
-
It is imperative to always handle this compound in a chemical fume hood and to wear appropriate personal protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves.
References
Personal protective equipment for handling Antifungal agent 107
Disclaimer: This document provides a summary of essential safety and logistical information for handling Antifungal Agent 107. It is intended to supplement, not replace, a formal risk assessment and the specific guidance provided in the material safety data sheet (MSDS) or safety data sheet (SDS) for this compound. All laboratory personnel must be thoroughly trained on the potential hazards and safe handling procedures before working with this agent.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to prevent dermal, ocular, and respiratory exposure to this compound. The required level of PPE will vary based on the specific laboratory activity being performed.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Gloves | Eye/Face Protection | Respiratory Protection | Lab Coat/Gown |
| Handling Solid Compound (e.g., weighing, aliquoting) | Double-gloving with chemotherapy-rated nitrile gloves. | Safety goggles and a face shield. | A fit-tested N95 or higher respirator.[1][2] | Disposable, solid-front gown with tight-fitting cuffs.[1] |
| Preparing Solutions | Double-gloving with chemotherapy-rated nitrile gloves. | Chemical splash goggles and a face shield. | Work should be conducted within a certified chemical fume hood. A respirator may be required based on a risk assessment.[1] | Chemical-resistant disposable gown.[1] |
| Administering to In Vitro/In Vivo Systems | Nitrile gloves. | Safety glasses with side shields. | Generally not required if performed in a well-ventilated area or a biological safety cabinet. | Standard lab coat.[1] |
| Cleaning and Decontamination | Heavy-duty nitrile or butyl rubber gloves. | Chemical splash goggles. | Generally not required if the area is well-ventilated. | Fluid-resistant lab coat or disposable gown.[1] |
Operational Plan for Safe Handling
A systematic workflow is essential to minimize the risk of contamination and exposure. The following operational plan outlines the key steps for safely handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
